Di(12-hydroxystearoyl)-stearoyl-glycerol
Description
Overview of Glycerol (B35011) Esters in Chemical and Biochemical Research
Glycerolipids are a major class of lipids composed of a glycerol backbone covalently bonded to fatty acids via ester linkages. clearsynth.com These molecules, known as glycerol esters, are fundamental to biology and chemistry. lgcstandards.com The esterification reaction, which joins the hydroxyl (-OH) groups of glycerol with the carboxyl (-COOH) group of a fatty acid, can occur at one, two, or all three positions on the glycerol molecule, resulting in monoacylglycerols, diacylglycerols, and triacylglycerols (also known as triglycerides), respectively.
Triacylglycerols are the primary form of energy storage in animals and plants. lgcstandards.com Beyond their metabolic role, glycerol esters are integral structural components of cell membranes and participate in cellular signaling pathways. clearsynth.com Their structural diversity, stemming from the wide variety of fatty acids that can be incorporated, allows for a vast range of physical and chemical properties. clearsynth.com This versatility makes them a subject of intense research and utilization in various industries, from food science to the production of surfactants and biofuels, where glycerol is often generated as a byproduct of biodiesel synthesis.
Significance of Hydroxylated Fatty Acids in Lipid Systems
Hydroxylated fatty acids (HFAs) are a specific class of fatty acids that contain at least one hydroxyl group along their hydrocarbon chain. This functional group dramatically alters the fatty acid's polarity and chemical reactivity compared to its non-hydroxylated counterparts. HFAs are found in various biological systems, including plants, animals, and microorganisms. A well-known example is ricinoleic acid (12-hydroxy-9-octadecenoic acid), which constitutes nearly 90% of the fatty acids in castor oil. Another example is lesquerolic acid found in Lesquerella seed oil.
The presence of the hydroxyl group enables HFAs to form additional hydrogen bonds, influencing the physical properties of the lipids they form. This can affect membrane fluidity and the packing of lipid molecules. Furthermore, the hydroxyl group can serve as a reactive site for further chemical modifications, such as esterification, creating more complex structures like estolides or leading to the formation of polymers. In nature, HFAs are key components of specific complex lipids like suberin, a polyester (B1180765) found in plant cell walls. Their unique properties make them valuable raw materials for industrial applications, including the manufacturing of lubricants, plastics, and surfactants.
Contextualization of Di(12-hydroxystearoyl)-stearoyl-glycerol within Diverse Triacylglycerol Structures
This compound is a triacylglycerol (TAG), a triester derived from glycerol and three fatty acids. TAGs can be categorized as simple, containing three identical fatty acid chains, or mixed, containing two or more different fatty acids. This compound is a mixed-acid TAG of significant complexity. Its structure consists of a central glycerol backbone esterified with two molecules of 12-hydroxystearic acid and one molecule of stearic acid.
This structure distinguishes it from common dietary fats and oils, which are typically composed of non-hydroxylated fatty acids such as palmitic acid, stearic acid, and oleic acid. The defining feature of this compound is the presence of two hydroxyl groups, one on each of the 12-hydroxystearoyl chains. These functional groups introduce polarity and potential for hydrogen bonding not found in simple saturated TAGs like tristearin (B179404), fundamentally altering its potential physical and chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C57H110O8 |
| Molecular Weight | 923.5 g/mol |
| Fatty Acid Composition | 12-Hydroxystearic Acid (x2), Stearic Acid (x1) |
| Class | Mixed-Acid Triacylglycerol |
Table 2: Comparison of Constituent and Common Fatty Acids
| Fatty Acid | Molecular Formula | Hydroxyl Group Present | Common Source |
|---|---|---|---|
| 12-Hydroxystearic Acid | C18H36O3 | Yes (at C12) | Hydrogenated Castor Oil |
| Stearic Acid | C18H36O2 | No | Animal Fats, Cocoa Butter |
| Palmitic Acid | C16H32O2 | No | Palm Oil, Animal Fats |
| Oleic Acid | C18H34O2 | No | Olive Oil, Canola Oil |
Emerging Research Trajectories for Hydroxylated Mixed-Acid Triacylglycerols
Research into hydroxylated mixed-acid triacylglycerols, such as this compound, is driven by the pursuit of novel biomaterials and specialty chemicals from renewable resources. One significant area of investigation is the synthesis and characterization of these complex lipids to understand how the number and position of hydroxyl groups influence the physical properties of the resulting oil, such as viscosity, melting point, and lubricity.
A key research trajectory involves the genetic engineering of oilseed crops. Scientists are working to develop plants that can produce oils naturally rich in specific HFAs, providing a sustainable and scalable alternative to sources like castor oil, which contains the toxin ricin. This would enable the large-scale production of tailored TAGs for industrial feedstocks.
Furthermore, enzymatic synthesis is a growing field of interest. The use of specific enzymes, such as lipases and fatty acid hydratases, allows for the controlled production of HFAs and their subsequent incorporation into a glycerol backbone. This approach offers a high degree of precision in creating novel mixed-acid TAGs with desired functionalities. These structured lipids are being explored for their potential as high-performance biolubricants, precursors for polymers, and as functional ingredients in cosmetics and other formulations.
Compound Index
Structure
2D Structure
Properties
Molecular Formula |
C57H110O8 |
|---|---|
Molecular Weight |
923.5 g/mol |
IUPAC Name |
[3-(12-hydroxyoctadecanoyloxy)-2-octadecanoyloxypropyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C57H110O8/c1-4-7-10-13-14-15-16-17-18-19-20-21-30-35-42-49-57(62)65-54(50-63-55(60)47-40-33-28-24-22-26-31-38-45-52(58)43-36-11-8-5-2)51-64-56(61)48-41-34-29-25-23-27-32-39-46-53(59)44-37-12-9-6-3/h52-54,58-59H,4-51H2,1-3H3 |
InChI Key |
ZIQZVOXOBIBOLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC(CCCCCC)O)COC(=O)CCCCCCCCCCC(CCCCCC)O |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Di 12 Hydroxystearoyl Stearoyl Glycerol
Molecular Architecture and Positional Isomerism in Mixed Triacylglycerols
Triacylglycerols are esters derived from a glycerol (B35011) molecule and three fatty acids. In mixed triacylglycerols, the fatty acid constituents are not identical, leading to the possibility of various isomers depending on where each fatty acid is attached to the glycerol backbone.
Regioisomeric Configurations of Acyl Chains on the Glycerol Backbone
The glycerol backbone has three hydroxyl groups at positions designated sn-1, sn-2, and sn-3 (stereospecific numbering). aocs.org For Di(12-hydroxystearoyl)-stearoyl-glycerol, which contains one stearoyl chain and two 12-hydroxystearoyl chains, two primary regioisomers are possible. The positioning of these acyl chains is not random in nature but is determined by the specificity of the enzymes involved in biosynthesis. libretexts.org
The potential regioisomers are:
sn-1,2-Di(12-hydroxystearoyl)-3-stearoyl-glycerol: In this configuration, the two 12-hydroxystearoyl chains occupy the sn-1 and sn-2 positions, while the stearoyl chain is at the sn-3 position.
sn-1,3-Di(12-hydroxystearoyl)-2-stearoyl-glycerol: Here, the two 12-hydroxystearoyl chains are located at the outer sn-1 and sn-3 positions, with the stearoyl chain at the central sn-2 position.
Table 1: Possible Regioisomers of this compound
| Position | Acyl Chain in Isomer 1 | Acyl Chain in Isomer 2 |
|---|---|---|
| sn-1 | 12-hydroxystearoyl | 12-hydroxystearoyl |
| sn-2 | 12-hydroxystearoyl | Stearoyl |
| sn-3 | Stearoyl | 12-hydroxystearoyl |
Chirality and Stereochemistry at the Glycerol and Hydroxyl Positions
The structure of this compound presents multiple centers of chirality, leading to the existence of various stereoisomers.
Glycerol Backbone: When the acyl groups at the sn-1 and sn-3 positions are different, the sn-2 carbon of the glycerol backbone becomes a chiral center. wikipedia.org In the case of sn-1,2-Di(12-hydroxystearoyl)-3-stearoyl-glycerol, the sn-1 (12-hydroxystearoyl) and sn-3 (stearoyl) positions are occupied by different fatty acids, rendering the sn-2 carbon chiral. This results in a pair of enantiomers: sn-1,2-Di(12-hydroxystearoyl)-3-stearoyl-glycerol and sn-2,3-Di(12-hydroxystearoyl)-1-stearoyl-glycerol. The sn-1,3-Di(12-hydroxystearoyl)-2-stearoyl-glycerol isomer is achiral at the glycerol backbone (prochiral) as the sn-1 and sn-3 positions are identical.
Hydroxyl Positions on Acyl Chains: Each of the two 12-hydroxystearoyl chains contains a chiral center at the carbon atom bearing the hydroxyl group (C-12). This carbon can have either an R or an S configuration. Consequently, for each regioisomer, there can be (R,R), (S,S), and (R,S) diastereomers, with the (R,S) form being a meso compound if the rest of the molecule is symmetric.
The combination of chirality at the glycerol backbone and on the two acyl chains results in a complex mixture of possible stereoisomers. Determining the exact stereochemical configuration requires sophisticated techniques such as chiral chromatography or stereospecific enzymatic analysis. nih.govacs.org
Advanced Spectroscopic Methodologies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Acyclic and Cyclic Structure Assignment
NMR spectroscopy provides data on the chemical environment of each proton and carbon atom, allowing for the mapping of the entire molecular structure.
¹H NMR spectroscopy distinguishes protons based on their unique electronic environments. For a triacylglycerol, distinct signals appear for the glycerol backbone protons and the various protons along the fatty acid chains. nih.gov The presence of the hydroxyl group on the 12-hydroxystearoyl chains introduces a characteristic signal for the proton on the hydroxyl-bearing carbon (-CHOH).
Key ¹H NMR Signals and Their Assignments:
Glycerol Moiety (δ 4.1-5.3 ppm): The protons on the glycerol backbone typically appear in this region. The central sn-2 proton (H-2) usually resonates at a higher chemical shift (downfield, ~5.26 ppm) as a multiplet, while the four protons on the sn-1 and sn-3 carbons (H-1a, 1b, 3a, 3b) appear as doublets of doublets between δ 4.1 and 4.4 ppm. researchgate.net
Hydroxyl-Bearing Proton (δ ~3.6 ppm): The proton attached to the C-12 carbon of the hydroxystearoyl chains (-CHOH) would produce a characteristic multiplet around δ 3.4-3.6 ppm. aocs.org
α-Methylene Protons (δ ~2.3 ppm): The protons on the carbon atom adjacent to the carbonyl group (-CH₂-COO) of all three acyl chains typically resonate as a triplet in this region.
Alkyl Chain Protons (δ 1.2-1.6 ppm): The majority of the methylene (B1212753) protons (-CH₂-) in the fatty acid chains form a large, complex signal in this upfield region.
Terminal Methyl Protons (δ ~0.9 ppm): The protons of the terminal methyl group (-CH₃) of each fatty acid chain characteristically appear as a triplet at the most upfield position.
Table 2: Representative ¹H NMR Chemical Shifts for this compound
| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Glycerol sn-2 CH | 5.25 - 5.30 | Multiplet |
| Glycerol sn-1,3 CH₂ | 4.10 - 4.40 | Doublet of doublets |
| Acyl Chain -CH(OH)- | 3.40 - 3.65 | Multiplet |
| Acyl Chain α-CH₂ (to C=O) | 2.28 - 2.35 | Triplet |
| Acyl Chain β-CH₂ | 1.58 - 1.65 | Multiplet |
| Acyl Chain bulk -(CH₂)n- | 1.20 - 1.40 | Broad multiplet |
Note: These are typical values and can vary based on the solvent and specific molecular configuration.
¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for identifying regioisomers and confirming the fatty acid composition. mdpi.com
Key ¹³C NMR Signals and Their Assignments:
Carbonyl Carbons (δ 172-174 ppm): The ester carbonyl carbons (C=O) resonate in this downfield region. High-resolution instruments can sometimes resolve the signals for the sn-1,3 positions (e.g., ~173.3 ppm) from the sn-2 position (e.g., ~172.9 ppm), which is crucial for identifying regioisomers. ajol.infobenthamopen.com
Hydroxyl-Bearing Carbon (δ ~72 ppm): The carbon atom attached to the hydroxyl group (C-12) in the hydroxystearoyl chains would have a characteristic chemical shift in this region, clearly distinguishing it from the other methylene carbons.
Glycerol Carbons (δ 62-70 ppm): The carbons of the glycerol backbone are found in this range. The sn-1 and sn-3 carbons are typically observed around δ 62 ppm, while the sn-2 carbon appears further downfield around δ 69 ppm. researchgate.net
Alkyl Chain Carbons (δ 14-35 ppm): The aliphatic carbons of the fatty acid chains resonate in the upfield region of the spectrum. The terminal methyl carbon is the most shielded, appearing around δ 14 ppm.
Table 3: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Typical Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C=O (sn-1,3) | 173.2 - 173.4 |
| Carbonyl C=O (sn-2) | 172.8 - 173.0 |
| Acyl Chain -C(OH)- | 71.5 - 72.5 |
| Glycerol sn-2 CH | 68.8 - 69.2 |
| Glycerol sn-1,3 CH₂ | 62.0 - 62.3 |
| Acyl Chain α-CH₂ (to C=O) | 34.0 - 34.2 |
| Acyl Chain CH₂ adjacent to -CH(OH)- | 36.0 - 37.5 |
| Acyl Chain bulk -(CH₂)n- | 22.0 - 32.0 |
Note: These are typical values and can vary based on the solvent and specific molecular configuration.
By integrating data from both ¹H and ¹³C NMR, along with two-dimensional NMR techniques (such as COSY, HSQC, and HMBC), a complete and unambiguous structural assignment of a specific this compound isomer can be achieved.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR spectroscopy is a powerful method for determining the molecular structure of complex molecules like polyesters and lipids by spreading chemical shift information across two dimensions, which resolves signal overlap common in one-dimensional spectra. uoc.grresearchgate.net Techniques such as COSY, HSQC, and HMBC are instrumental in mapping the covalent bond framework of this compound.
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would be expected to show correlations between adjacent protons along the aliphatic chains of the three fatty acyl groups. For instance, the terminal methyl protons (~0.88 ppm) would show a cross-peak with the adjacent methylene protons (~1.25 ppm). Similarly, protons on the glycerol backbone would exhibit correlations with each other, helping to define the propan-1,2,3-triyl scaffold.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atoms they are attached to via a single bond. sdsu.eduyoutube.com This technique is invaluable for assigning specific ¹H and ¹³C signals to their respective atoms in the molecule. For the title compound, distinct correlations would be anticipated for the methine proton of the glycerol backbone to its corresponding carbon, the methylene protons of the glycerol backbone to their carbons, the carbinol methine proton (C12-H) of the hydroxystearoyl groups to its carbon (~70 ppm), and the various methylene protons of the long aliphatic chains to their respective carbons (~22-34 ppm).
Interactive Table 1: Predicted 2D NMR Correlations for Key Structural Units
| Structural Unit | Proton (¹H) Signal | Expected COSY Correlation (with ¹H at) | Expected HSQC Correlation (with ¹³C at) | Expected HMBC Correlation (with ¹³C at) |
|---|---|---|---|---|
| Glycerol CH₂ (sn-1,3) | ~4.1-4.3 ppm | Glycerol CH (~5.2 ppm) | ~62 ppm | Acyl C=O (~173 ppm), Glycerol CH (~69 ppm) |
| Glycerol CH (sn-2) | ~5.2 ppm | Glycerol CH₂ (~4.1-4.3 ppm) | ~69 ppm | Acyl C=O (~173 ppm) |
| Acyl α-CH₂ | ~2.3 ppm | Acyl β-CH₂ (~1.6 ppm) | ~34 ppm | Acyl C=O (~173 ppm) |
| Hydroxystearoyl CH-OH (C12) | ~3.6 ppm | Adjacent CH₂ (~1.5 ppm) | ~72 ppm | Adjacent CH₂ carbons (C11, C13) |
| Aliphatic Chain -(CH₂)n- | ~1.25 ppm | Adjacent CH₂ (~1.25 ppm) | ~22-32 ppm | - |
| Terminal CH₃ | ~0.88 ppm | Adjacent CH₂ (~1.25 ppm) | ~14 ppm | Adjacent CH₂ carbons |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the molecule's functional groups. For this compound, the key functional groups are hydroxyl (-OH), ester (C=O, C-O), and aliphatic chains (C-H). The expected IR absorption bands are critical for confirming the presence of these moieties. mdpi.com
Interactive Table 2: Expected Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200 - 3500 (Broad) |
| Aliphatic (C-H) | Stretching | 2850 - 2960 |
| Ester Carbonyl (C=O) | Stretching | 1735 - 1750 |
| Aliphatic (CH₂) | Bending (Scissoring) | ~1465 |
| Ester (C-O) | Stretching | 1150 - 1250 |
| Alcohol (C-O) | Stretching | 1050 - 1150 |
The broad O-H stretching band confirms the presence of the hydroxyl groups on the two 12-hydroxystearoyl chains. The strong, sharp absorption around 1740 cm⁻¹ is characteristic of the ester carbonyl groups, confirming the triacylglycerol structure. Intense C-H stretching bands below 3000 cm⁻¹ signify the extensive saturated aliphatic chains.
Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the long carbon backbones of fatty acids. spectroscopyonline.comnih.gov
For this compound, the Raman spectrum would be dominated by signals from the hydrocarbon chains. The C-H stretching region (2800-3000 cm⁻¹) would show strong, well-defined peaks. The CH₂ scissoring and twisting modes are also prominent and can provide information about chain conformation. researchgate.net The ester carbonyl (C=O) stretch, while also visible in Raman spectra, is typically weaker than in IR. nih.gov
Interactive Table 3: Expected Raman Shifts
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aliphatic (C-H) | Stretching | 2840 - 2940 |
| Ester Carbonyl (C=O) | Stretching | 1730 - 1750 |
| Aliphatic (CH₂) | Scissoring | ~1440 |
| Aliphatic (CH₂) | Twisting | ~1300 |
| Aliphatic (C-C) | Stretching | 1060 - 1130 |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. Soft ionization techniques like ESI and MALDI are necessary for analyzing large, thermally labile molecules like this compound, as they transfer the molecule into the gas phase as an intact ion with minimal fragmentation. mdpi.commdpi.com The molecular formula of the compound is C₅₇H₁₁₀O₈, corresponding to a monoisotopic mass of 922.820 u.
ESI is a soft ionization method that generates ions from a liquid solution. creative-proteomics.com For a neutral molecule like a triacylglycerol, ionization typically occurs through the formation of adducts with cations present in the solution, such as protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). nih.gov High-resolution ESI-MS can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) can be performed by selecting a specific parent ion, inducing fragmentation, and analyzing the resulting daughter ions. This fragmentation would likely involve the neutral loss of the fatty acyl chains, providing definitive evidence of the constituent fatty acids.
Interactive Table 4: Predicted m/z Values in ESI-MS
| Ion Species | Description | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 923.828 |
| [M+Na]⁺ | Sodiated Adduct | 945.809 |
| [M+K]⁺ | Potassiated Adduct | 961.783 |
MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecule. researchgate.net MALDI-MS is particularly effective for high molecular weight compounds and typically produces singly charged ions, simplifying the resulting spectrum. creative-proteomics.com Similar to ESI, the primary ions observed for this neutral lipid would be adducts with alkali metals, such as [M+Na]⁺ and [M+K]⁺, which are often present as trace impurities or are intentionally added. nih.gov
Interactive Table 5: Predicted m/z Values in MALDI-MS
| Ion Species | Description | Predicted m/z |
|---|---|---|
| [M+Na]⁺ | Sodiated Adduct | 945.809 |
| [M+K]⁺ | Potassiated Adduct | 961.783 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of complex lipids like this compound, a type of triacylglycerol estolide (TG-EST). mdpi.com This technique provides detailed information about the molecule's composition, the sequence of its constituent fatty acids, and the specific location of the estolide linkages. The process involves the ionization of the parent molecule, followed by the selection of its corresponding ion, which is then subjected to fragmentation through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). mdpi.comnih.gov
When analyzing this compound, soft ionization techniques such as electrospray ionization (ESI) are typically employed, which generate molecular adducts, commonly with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺). mdpi.comresearchgate.net The fragmentation of these precursor ions yields a series of structurally informative product ions.
Key fragmentation pathways and the resulting diagnostic ions include:
Neutral Loss of Fatty Acyl Chains: A primary fragmentation event is the neutral loss of the fatty acid chains attached to the glycerol backbone. For this compound, this would involve the loss of a stearic acid molecule or the more complex Di(12-hydroxystearoyl) unit.
Formation of Diacylglycerol-like Fragment Ions: The cleavage of an acyl chain from the glycerol backbone results in the formation of diacylglycerol-like fragment ions. The specific mass of these ions helps to identify the fatty acids present at the other two positions.
Identification of Constituent Fatty Acids: The analysis of product ion spectra allows for the clear identification of the fatty acid (FA) and the fatty acid ester of hydroxy fatty acid (FAHFA) subunits linked to the glycerol backbone. nih.gov In this specific molecule, fragments corresponding to stearic acid and 12-hydroxystearic acid would be observed.
Cleavage of the Estolide Bond: A crucial fragmentation pathway involves the cleavage of the secondary ester bond (the estolide link) between the two 12-hydroxystearic acid moieties. This fragmentation provides direct evidence of the estolide structure and helps differentiate it from a simple triacylglycerol containing three independent fatty acid chains. The resulting ions can confirm the structure of the O-acyl-hydroxy fatty acid subunit. mdpi.com
Studies on similar triacylglycerol estolides have shown that the choice of adduct ion (e.g., Li⁺ vs. Na⁺ or NH₄⁺) can significantly influence the fragmentation pathways and the resulting spectra. nih.govresearchgate.net Lithium adducts, for instance, have been found to provide highly informative product ions for characterizing the FA, hydroxy fatty acid (HFA), and FAHFA subunits. nih.gov By carefully analyzing the m/z values of these fragment ions, the complete structure of this compound can be pieced together, confirming the presence of a stearoyl group and a di-estolide of 12-hydroxystearic acid on the glycerol backbone.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are fundamental for assessing the purity of synthesized this compound and for separating it from starting materials, byproducts, and potential isomers. High-performance liquid chromatography (HPLC) is the preferred method for analyzing the intact lipid, while gas chromatography (GC) is used to analyze its constituent fatty acids after derivatization. scispace.comsemanticscholar.org
High-Performance Liquid Chromatography (HPLC) for Compound Resolution
HPLC is a powerful technique for the analysis of complex lipid mixtures. Depending on the stationary and mobile phases used, HPLC can separate lipids based on polarity (normal-phase) or lipophilicity (reversed-phase). researchgate.net
Normal-phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. researchgate.netsemanticscholar.org This mode is highly effective for separating lipid classes based on the polarity of their head groups. nih.gov this compound possesses two free hydroxyl groups, making it significantly more polar than a standard triacylglycerol like tristearin (B179404).
This difference in polarity allows for its effective separation from non-polar contaminants. researchgate.net In a typical NP-HPLC setup, non-polar lipids elute first, while more polar compounds like the target molecule are retained longer on the column. nih.gov A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to achieve optimal separation of a wide range of lipid classes in a single run. researchgate.net Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are commonly used for detection, as lipids often lack a UV chromophore. hplc.eu
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | Silica (B1680970), Diol | Provides a polar surface for interaction with polar functional groups (e.g., hydroxyl groups). researchgate.net |
| Mobile Phase | Hexane (B92381)/Isopropanol/Methanol gradients | A non-polar solvent system with increasing amounts of a more polar solvent to elute compounds based on polarity. nih.gov |
| Detection | Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD) | Universal detection for non-volatile analytes like lipids that lack a UV chromophore. hplc.eu |
| Application | Separation of lipid classes (e.g., triacylglycerols vs. hydroxylated triacylglycerols). | Purity assessment by separating the target compound from less polar starting materials or byproducts. |
Reversed-phase HPLC (RP-HPLC) is the most common method for the detailed analysis of triacylglycerol species. springernature.comdss.go.th It employs a non-polar stationary phase (typically C18) and a polar mobile phase. springernature.comaocs.org Separation is based on the lipophilicity of the molecules, which is influenced by the total number of carbon atoms in the fatty acyl chains and their degree of unsaturation. aocs.org
For this compound, RP-HPLC is particularly useful for separating isomers and assessing homogeneity. Molecules are retained based on their partition coefficient between the stationary and mobile phases. dss.go.th Longer-chain and more saturated species are retained more strongly and thus have longer elution times. aocs.org The presence of hydroxyl groups slightly reduces the retention time compared to a non-hydroxylated analogue of the same carbon number. This technique can effectively resolve the target compound from other triacylglycerols with different fatty acid compositions. springernature.comnih.gov Gradient elution with solvents like acetonitrile (B52724) and acetone (B3395972) is commonly used to resolve complex mixtures. aocs.org
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | Octadecylsilane (C18) | A non-polar phase that separates molecules based on hydrophobicity. springernature.com |
| Mobile Phase | Acetonitrile/Acetone or Acetonitrile/Isopropanol gradients | A polar solvent system where retention is determined by the molecule's overall chain length and unsaturation. aocs.orgyoungin.com |
| Detection | ELSD, CAD, Mass Spectrometry (MS) | Provides universal detection (ELSD/CAD) or structural information (MS) for eluted peaks. youngin.com |
| Application | Separation of molecular species and isomers. | Resolves triacylglycerol estolides based on differences in fatty acid composition and structure. semanticscholar.org |
Gas Chromatography (GC) for Fatty Acid Methyl Ester (FAME) Analysis (Post-Derivatization)
To confirm the fatty acid composition of this compound, the molecule is first hydrolyzed to break the ester linkages to the glycerol backbone and the estolide linkages. This releases the constituent fatty acids: stearic acid and 12-hydroxystearic acid. These free fatty acids are then derivatized, typically to their methyl esters (Fatty Acid Methyl Esters, or FAMEs), to increase their volatility for gas chromatography analysis. gcms.cz
The resulting FAME mixture is injected into a GC system, usually equipped with a polar capillary column (e.g., a wax-type or high-cyanopropyl phase column), which separates the FAMEs based on their chain length, degree of unsaturation, and polarity. amazonaws.com The hydroxyl group on the 12-hydroxystearate methyl ester makes it more polar than stearate (B1226849) methyl ester, resulting in a longer retention time on a polar column under isothermal or temperature-programmed conditions.
The identity of the peaks is confirmed by comparing their retention times with those of known FAME standards. sigmaaldrich.com Quantification of the fatty acids provides the molar ratio of the constituents, which for the pure target compound should correspond to two parts 12-hydroxystearic acid and one part stearic acid. For hydroxylated FAMEs, further derivatization of the hydroxyl group (e.g., silylation) may be performed to improve peak shape and thermal stability. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization | Base-catalyzed transesterification (e.g., with methanolic NaOH) followed by acid-catalyzed esterification (e.g., with BF₃ in methanol). gcms.cz | To convert non-volatile fatty acids into volatile Fatty Acid Methyl Esters (FAMEs). |
| Stationary Phase | Polar columns (e.g., DB-FATWAX UI, CP-Sil 88). amazonaws.com | Separates FAMEs based on boiling point and polarity; essential for resolving hydroxylated from non-hydroxylated FAMEs. |
| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying the analytes through the column. |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | FID provides quantitative data based on carbon content. MS provides mass information for definitive peak identification. nih.gov |
| Application | Determination of fatty acid profile. | To confirm the identity and molar ratio of stearic acid and 12-hydroxystearic acid in the parent molecule. |
Synthetic Methodologies for Di 12 Hydroxystearoyl Stearoyl Glycerol
Enzymatic Synthesis Pathways
Enzymatic pathways for the synthesis of structured lipids like Di(12-hydroxystearoyl)-stearoyl-glycerol generally involve either the direct esterification of glycerol (B35011) with the constituent fatty acids or the modification of existing acylglycerols through transesterification.
This approach involves the direct reaction of glycerol with 12-hydroxystearic acid and stearic acid in the presence of a lipase (B570770). The synthesis of the analogous compound, tri-(12-hydroxy stearoyl)-glycerol, has been achieved through the lipase-catalyzed esterification of 12-hydroxystearic acid and glycerol. scirp.org For the synthesis of this compound, a stoichiometric mixture of glycerol, 12-hydroxystearic acid, and stearic acid would be required.
The regioselectivity of lipases is a critical factor in the synthesis of structured triacylglycerols. Many lipases exhibit a preference for the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position for a different fatty acid. nih.gov For instance, lipases from Rhizomucor miehei are known to be sn-1,3 specific. nih.gov
In the synthesis of this compound, the selectivity of the lipase for 12-hydroxystearic acid versus stearic acid is a key consideration. The presence of a hydroxyl group on the fatty acid chain can influence the enzyme's activity and selectivity. While specific studies on the competitive esterification of these two fatty acids onto glycerol are limited, research on other mixed-acid triglycerides indicates that the structure of the fatty acid plays a significant role in its incorporation rate and position.
The yield and purity of the final product in lipase-catalyzed esterification are highly dependent on the reaction conditions. Key parameters that require optimization include:
Water Activity (aw): Lipases require a minimal amount of water to maintain their catalytic activity; however, excess water can promote the reverse reaction of hydrolysis. For the synthesis of tri-(12-hydroxy stearoyl)-glycerol, an optimal water activity of 0.11 was identified. scirp.orgscirp.org
Temperature: The reaction temperature affects both the enzyme's activity and stability, as well as the solubility of the substrates. A study on the synthesis of tri-(12-hydroxy stearoyl)-glycerol found 85°C to be the optimal temperature, which is just above the melting point of 12-hydroxystearic acid. scirp.orgscirp.org
pH (or Acid Value): The pH of the reaction medium can influence the ionization state of both the enzyme and the substrates, thereby affecting the reaction rate. While not explicitly detailed for this specific synthesis, the optimal pH for lipases is typically in the neutral to slightly alkaline range.
Substrate Molar Ratio: The ratio of fatty acids to glycerol can influence the equilibrium of the reaction and the distribution of mono-, di-, and triacylglycerols. For the synthesis of tri-(12-hydroxy stearoyl)-glycerol, a 3:1 molar ratio of 12-hydroxystearic acid to glycerol was utilized. scirp.orgscirp.org
Table 1: Optimized Parameters for the Synthesis of Tri-(12-hydroxy stearoyl)-glycerol
This table presents the optimized reaction conditions for the synthesis of a structurally related compound, tri-(12-hydroxy stearoyl)-glycerol, using an immobilized lipase from Rhizomucor miehei (RMIM). scirp.orgscirp.org
| Parameter | Optimal Value |
|---|---|
| Enzyme | Immobilized Rhizomucor miehei lipase (RMIM) |
| Substrate Molar Ratio (Fatty Acid:Glycerol) | 3:1 |
| Temperature | 85°C |
| Water Activity (aw) | 0.11 |
| Enzyme Loading | 10% (w/w of 12-hydroxystearic acid) |
In the context of synthesizing this compound, an immobilized lipase such as Lipozyme RM IM from Rhizomucor miehei would be a suitable catalyst. scirp.orgscirp.org The use of an immobilized enzyme can lead to higher reaction yields and product purity by minimizing side reactions and simplifying downstream processing.
Transesterification is an alternative enzymatic route for the synthesis of structured lipids. This process involves the exchange of acyl groups between an existing triacylglycerol and a fatty acid or another ester. The primary transesterification reactions are acidolysis and alcoholysis.
Acidolysis: In acidolysis, a triacylglycerol is reacted with a free fatty acid in the presence of a lipase. To synthesize this compound, one could potentially start with tristearin (B179404) and react it with 12-hydroxystearic acid. A 1,3-specific lipase would catalyze the exchange of stearic acid at the sn-1 and sn-3 positions with 12-hydroxystearic acid, yielding the desired product. The efficiency of this reaction would depend on the lipase's selectivity for 12-hydroxystearic acid and the reaction conditions.
Alcoholysis: Alcoholysis involves the reaction of a triacylglycerol with an alcohol. For the synthesis of structured lipids, this method is often used to first produce mono- or diacylglycerols, which can then be re-esterified with the desired fatty acids. For example, tri-(12-hydroxystearoyl)-glycerol could undergo alcoholysis to produce di-(12-hydroxystearoyl)-glycerol, which could then be esterified with stearic acid.
Table 2: General Conditions for Enzymatic Transesterification for Structured Lipid Production
This table provides a general overview of reaction conditions that can be adapted for the synthesis of this compound via transesterification, based on studies of similar structured lipids. mdpi.comresearchgate.net
| Parameter | Typical Range/Value |
|---|---|
| Enzyme | Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei) |
| Substrate | Triacylglycerol and free fatty acid (for acidolysis) |
| Temperature | 40-70°C |
| Reaction Time | 6-24 hours |
| Solvent | Solvent-free or in an organic solvent (e.g., hexane) |
Enzymatic Transesterification from Existing Acylglycerols
Directed Lipase Action for Specific Acyl Chain Incorporation
Enzymatic synthesis has emerged as a powerful tool for producing structured lipids due to the high specificity of lipases, which allows for targeted modification of the glycerol backbone under mild reaction conditions. mdpi.comresearchgate.net Lipases (EC 3.1.1.3) are hydrolases that can catalyze both hydrolysis and esterification reactions, with the reaction direction being controllable by the amount of water in the system. nih.gov For the synthesis of a specific TAG like this compound, the regioselectivity of the lipase is paramount.
The most common strategy involves the use of sn-1,3-regioselective lipases. These enzymes specifically catalyze reactions at the outer positions (sn-1 and sn-3) of the glycerol molecule, leaving the central sn-2 position untouched. nih.govmdpi.com This allows for a multi-step approach to build the desired TAG structure. For example, one could start with a triacylglycerol rich in stearic acid at the sn-2 position and use a sn-1,3-selective lipase to catalyze an acidolysis reaction with 12-hydroxystearic acid. This would replace the fatty acids at the sn-1 and sn-3 positions with 12-hydroxystearic acid, yielding the target molecule.
Alternatively, a two-step process can be employed:
Synthesis of a 2-monoacylglycerol (2-MAG) precursor : A starting triacylglycerol can be subjected to alcoholysis catalyzed by a sn-1,3-selective lipase, which removes the fatty acids from the sn-1 and sn-3 positions, yielding a 2-monoacylglycerol. nih.govnih.gov For instance, 2-stearoyl-glycerol could be produced.
Esterification : The purified 2-MAG is then esterified with 12-hydroxystearic acid. This second reaction can be catalyzed by a non-specific lipase or a chemical catalyst to attach the 12-hydroxystearoyl chains to the available sn-1 and sn-3 positions. nih.govnih.gov
Immobilized lipases are frequently used in these processes to enhance stability and allow for easier recovery and reuse, which is crucial for cost-effective industrial application. researchgate.net Lipases such as those from Candida antarctica (Novozym 435), Rhizomucor miehei (Lipozyme RM IM), and Thermomyces lanuginosus (Lipozyme TL IM) are commonly employed for structured lipid synthesis. nih.govmdpi.comresearchgate.net The choice of solvent can also influence lipase activity and reaction outcomes; for instance, diisopropyl ether has been shown to provide good yields for di-(12-hydroxy stearoyl)-glycerol synthesis. scirp.orgresearchgate.netscirp.org
Comparative Analysis of Synthetic Strategies
The choice between enzymatic and chemical synthesis routes depends on a trade-off between specificity, reaction conditions, yield, purity, and cost. Enzymatic methods are favored for their high specificity and mild conditions, leading to higher purity products with fewer side reactions. mdpi.comresearchgate.net Chemical methods, while less specific, can be cheaper and more straightforward for large-scale production, although they often require more extensive purification. mdpi.com
The yield and purity of the final this compound product are critically dependent on the chosen synthetic pathway.
The following table provides a comparative overview of typical yield and purity profiles for structured lipids synthesized via different methodologies, based on data from analogous systems.
| Synthetic Strategy | Key Features | Typical Yield | Typical Purity | Reference(s) |
| Enzymatic Synthesis | ||||
| Directed Lipase Action (Multi-step via 2-MAG) | High specificity, mild conditions, intermediate purification required. | ~60-70% (overall) | >90% | nih.govnih.gov |
| Lipase-Catalyzed Acidolysis/Interesterification | Fewer steps, high specificity, potential for byproduct formation. | ~50-75% (incorporation) | Variable, depends on purification. | mdpi.commdpi.com |
| Chemical Synthesis | ||||
| Direct Esterification | One-pot reaction, harsh conditions, low specificity. | Very Low (for specific isomer) | Low (requires extensive purification) | researchgate.net |
| Protection-Deprotection | High specificity, multi-step process, potential for acyl migration. | Low (due to multiple steps) | High | cem.comgoogle.com |
By-product Formation and Separation Challenges in the Synthesis of this compound
The synthesis of the structured triglyceride this compound is a nuanced process that, despite precise stoichiometric control, is often accompanied by the formation of various by-products. The presence of these unintended molecules complicates the purification process, presenting significant challenges to obtaining the target compound in high purity. The nature and quantity of these by-products are intrinsically linked to the chosen synthetic methodology, be it chemical or enzymatic catalysis.
The primary challenges in the synthesis arise from the multi-functional nature of the reactants: glycerol, a triol; 12-hydroxystearic acid, a hydroxy fatty acid; and stearic acid. The presence of multiple reactive sites allows for a variety of undesired side reactions to occur concurrently with the main esterification or interesterification reactions.
Common By-products in Synthesis
During the synthesis of this compound, a heterogeneous mixture of structurally related lipids is typically formed. The incomplete reaction or non-selective acylation of the glycerol backbone leads to the generation of partially acylated glycerols. Furthermore, the hydroxyl group on the 12-hydroxystearic acid can participate in side reactions, leading to oligomeric structures.
Key by-products include:
Mono- and Di-glycerides: Incomplete esterification of glycerol results in the presence of mono- and di-glycerides of the constituent fatty acids. These can include monostearoyl-glycerol, mono-(12-hydroxystearoyl)-glycerol, distearoyl-glycerol, di-(12-hydroxystearoyl)-glycerol, and stearoyl-(12-hydroxystearoyl)-glycerol.
Positional Isomers: The acylation of the glycerol backbone can occur at the sn-1, sn-2, or sn-3 positions. This leads to the formation of positional isomers of the target molecule and other triglyceride by-products, which possess identical molecular weights but different structural configurations.
Estolides: The secondary hydroxyl group of 12-hydroxystearic acid can react with the carboxyl group of another fatty acid molecule (either stearic or another 12-hydroxystearic acid) to form estolides. These are essentially polyesters of fatty acids and can exist as free acids or be esterified to the glycerol backbone, leading to highly complex and high-molecular-weight by-products.
Unreacted Starting Materials: Residual amounts of glycerol, stearic acid, and 12-hydroxystearic acid often remain in the final reaction mixture.
The following interactive table summarizes the common by-products and their origins:
| By-product Category | Specific Examples | Origin |
| Partially Acylated Glycerols | Monostearoyl-glycerol, Di-(12-hydroxystearoyl)-glycerol | Incomplete esterification of the glycerol backbone. |
| Positional Isomers | 1,2-Di(12-hydroxystearoyl)-3-stearoyl-glycerol | Non-specific acylation at the sn-1, sn-2, and sn-3 positions of glycerol. |
| Estolides | Oligomers of 12-hydroxystearic acid | Intermolecular esterification involving the hydroxyl group of 12-hydroxystearic acid. |
| Unreacted Reagents | Glycerol, Stearic Acid, 12-Hydroxystearic Acid | Incomplete reaction conversion. |
Separation and Purification Challenges
The separation of the desired this compound from the complex reaction mixture presents a significant hurdle. The physicochemical similarities between the target molecule and the various by-products, particularly the positional isomers and other triglycerides, make conventional purification techniques challenging.
The primary separation challenges include:
Similar Polarity and Molecular Weight: Many of the triglyceride by-products have polarities and molecular weights that are very close to that of the target compound. This makes techniques like solvent extraction and simple column chromatography inefficient for achieving high purity.
Thermal Instability: The presence of hydroxyl groups can make the target molecule and related by-products susceptible to degradation at elevated temperatures, which limits the use of distillation-based purification methods.
Complex Mixture Analysis: The accurate identification and quantification of each component in the reaction mixture require sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography (GC) after derivatization.
To overcome these challenges, a multi-step purification strategy is often necessary. This may involve a combination of techniques such as:
Solvent Fractionation: Utilizing differences in solubility in various organic solvents at controlled temperatures to achieve a preliminary separation.
Chromatographic Methods: Advanced chromatographic techniques are essential for effective separation.
Adsorption Chromatography: Using polar adsorbents like silica (B1680970) gel can help to separate components based on differences in polarity.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is one of the most effective but also most expensive methods for isolating the target compound with high purity. Reverse-phase HPLC, which separates molecules based on hydrophobicity, is often employed.
The following table outlines the separation challenges and the corresponding advanced purification techniques:
| Separation Challenge | Affected By-products | Potential Purification Technique |
| Similar Polarity | Positional Isomers, Other Triglycerides | Preparative High-Performance Liquid Chromatography (Prep-HPLC) |
| Close Molecular Weight | Isomeric Triglycerides | High-Resolution Chromatographic Methods |
| Presence of Unreacted Fatty Acids | Stearic Acid, 12-Hydroxystearic Acid | Liquid-liquid extraction, Crystallization |
Mechanistic Investigations of Formation and Transformation
Kinetics and Thermodynamics of Acylglycerol Esterification and Transesterification
The formation of Di(12-hydroxystearoyl)-stearoyl-glycerol involves the sequential acylation of a glycerol (B35011) backbone. This can be conceptualized as a two-step process: first, the formation of a 2-monoglyceride, followed by esterification at the sn-1 and sn-3 positions. dss.go.thresearchgate.net The kinetics and thermodynamics of these acylglycerol reactions govern the rate of product formation and the final equilibrium position.
The rate of enzymatic synthesis of structured triglycerides is influenced by several factors, including substrate concentrations, temperature, enzyme load, and the presence of inhibitors or activators. Reaction rate determination typically involves monitoring the depletion of reactants or the formation of products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). lu.se
Lipase-catalyzed reactions for triglyceride synthesis often follow a Ping-Pong Bi-Bi mechanism. acs.org In this model, the lipase (B570770) first reacts with an acyl donor to form an acyl-enzyme intermediate, releasing the first product (e.g., an alcohol in transesterification). Subsequently, the acyl-enzyme complex reacts with the second substrate (the acyl acceptor, e.g., a diglyceride), leading to the formation of the final triglyceride product and regeneration of the free enzyme. acs.org
Kinetic models are developed to describe the reaction rates mathematically, allowing for process simulation and optimization. These models account for factors like substrate inhibition, which can occur at high concentrations of either the acyl donor or acceptor.
Table 1: Hypothetical Kinetic Data for the Esterification of a 2-Monoglyceride This table illustrates how initial reaction rates might vary with substrate concentrations in a typical lipase-catalyzed esterification reaction.
| 2-Monoglyceride Conc. (M) | 12-Hydroxystearic Acid Conc. (M) | Initial Reaction Rate (M/h) |
| 0.1 | 0.2 | 0.05 |
| 0.2 | 0.2 | 0.09 |
| 0.1 | 0.4 | 0.08 |
| 0.2 | 0.4 | 0.15 |
Transesterification and esterification reactions are reversible, meaning they proceed until a state of chemical equilibrium is reached. mdpi.com The position of this equilibrium, which dictates the maximum possible yield, is determined by thermodynamic parameters such as the Gibbs free energy of reaction (ΔG), enthalpy of reaction (ΔH), and entropy of reaction (ΔS).
For the synthesis of structured triglycerides, the equilibrium can be shifted toward product formation by manipulating reaction conditions. nih.gov For instance, since water is a byproduct of esterification, its removal from the reaction medium can drive the equilibrium forward, increasing the yield of the desired triglyceride. researchgate.net Thermodynamic analysis involves determining the equilibrium constant (Keq) under various conditions (e.g., different temperatures and reactant ratios) to calculate these key parameters. A negative ΔG indicates a spontaneous reaction under the given conditions.
Table 2: Estimated Thermodynamic Parameters for a Typical Acylglycerol Transesterification Reaction This table provides an example of thermodynamic data that could be determined from equilibrium studies.
| Parameter | Value | Unit |
| Equilibrium Constant (Keq) at 60°C | 5.2 | - |
| Gibbs Free Energy (ΔG) | -4.2 | kJ/mol |
| Enthalpy (ΔH) | -15.8 | kJ/mol |
| Entropy (ΔS) | -35.1 | J/(mol·K) |
Catalytic Mechanisms in Lipase-Mediated Reactions
Lipases are highly efficient biocatalysts for synthesizing structured lipids due to their specificity and ability to function in non-aqueous environments. nih.gov Their catalytic mechanism involves a series of precise molecular interactions within the enzyme's active site, which can be significantly influenced by the reaction medium.
The catalytic activity of lipases originates from a catalytic triad, typically composed of serine, histidine, and aspartic or glutamic acid residues, located within a binding pocket. researchgate.net A key structural feature of many lipases is a mobile element known as a "lid" or "flap" that covers the active site. frontiersin.org In an aqueous environment, this lid is generally in a closed conformation. However, at a lipid-water interface or in a non-polar organic solvent, the lid undergoes a conformational change, opening to expose the hydrophobic active site and allowing the substrate to bind. frontiersin.org This phenomenon is known as interfacial activation.
The choice of organic solvent is a critical parameter in lipase-catalyzed synthesis, as it profoundly affects enzyme activity, stability, and selectivity. nih.govmdpi.com Solvents can influence the enzyme's conformation, the solubility of substrates, and the partitioning of water around the enzyme. nih.govacs.org
Generally, non-polar, hydrophobic solvents like hexane (B92381) are preferred as they tend to maintain the essential layer of water around the enzyme required for activity while promoting a more rigid, open conformation of the lipase. nih.gov In contrast, polar solvents can sometimes strip this essential water layer from the enzyme's surface, leading to denaturation and loss of activity. mdpi.com However, some polar solvents at low concentrations have been shown to enhance activity. nih.gov For instance, dimethyl sulfoxide (B87167) (DMSO) at low concentrations can lead to lipase activation, though higher concentrations tend to decrease activity. acs.org The solvent's properties dictate its interaction with the enzyme, and there is no single solvent that is optimal for all lipases or all reactions. nih.gov
Table 3: Effect of Different Organic Solvents on Relative Lipase Activity This table summarizes findings on how different solvents can impact the catalytic activity of a lipase, with hexane often used as a benchmark. nih.govacs.org
| Organic Solvent | Log P (Hydrophobicity) | Relative Activity (%) |
| Hexane | 3.9 | 100 |
| Acetonitrile (B52724) | -0.34 | 15 |
| Isopropanol | 0.05 | 60 |
| Dimethyl Sulfoxide (DMSO) (15% v/v) | -1.35 | 120 |
| Acetone (B3395972) | -0.24 | 35 |
In non-aqueous enzymology, the concept of thermodynamic water activity (a_w) is more relevant than the total water content. nih.gov Water activity describes the energy state of water in a system and is a key factor in controlling the equilibrium of lipase-catalyzed reactions. uni-pannon.hu For esterification and transesterification, which are condensation reactions, low water activity is generally required to shift the equilibrium towards synthesis and prevent the reverse reaction, hydrolysis. researchgate.netnih.gov
Each lipase has an optimal water activity for maximum catalytic function. uni-pannon.hu While some water is essential for maintaining the enzyme's catalytically active conformation, excess water will promote hydrolysis of the ester bonds, reducing the yield of the desired structured triglyceride. nih.gov Therefore, controlling the water activity of the reaction medium—for example, by using saturated salt solutions or adding molecular sieves—is a crucial strategy for maximizing product yield in the synthesis of compounds like this compound. researchgate.netnih.gov Studies have shown that the initial rate of reaction and the final conversion yield are strongly dependent on the initial water activity. researchgate.net
Table 4: Influence of Initial Water Activity (a_w) on Lipase-Catalyzed Esterification This table illustrates the typical relationship between water activity and key reaction parameters like initial rate and final conversion yield. researchgate.netnih.gov
| Initial Water Activity (a_w) | Initial Reaction Rate (Relative %) | Final Conversion Yield (%) |
| 0.07 | 100 | 85 |
| 0.22 | 85 | 70 |
| 0.53 | 60 | 45 |
| 0.75 | 35 | 20 |
| 0.90 | 10 | 5 |
Chemical Reaction Mechanisms
The formation of this compound is a multi-step process involving the esterification of a glycerol backbone with two molecules of 12-hydroxystearic acid and one molecule of stearic acid. The sequence and conditions of these esterification reactions are critical in determining the final structure of the molecule.
Esterification Pathways (e.g., Fischer Esterification variants)
The primary chemical reaction for the synthesis of this compound is esterification. Fischer-Speier esterification, or Fischer esterification, is a classic method for forming esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol. prepchem.comrsc.org In the context of this compound, this involves the reaction of glycerol with 12-hydroxystearic acid and stearic acid.
The Fischer esterification is a reversible process, and to achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. rsc.orgorganic-chemistry.org This is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing water as it is formed during the reaction. rsc.orgorganic-chemistry.org
The mechanism of Fischer esterification involves several key steps: organic-chemistry.orgwikipedia.org
Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic attack by the alcohol: The alcohol's oxygen atom acts as a nucleophile, attacking the protonated carbonyl carbon.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.
Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and forming the final ester.
In the synthesis of this compound, this process would occur sequentially, with the fatty acids esterifying the hydroxyl groups of the glycerol backbone. The specific isomer of this compound formed will depend on the regioselectivity of the esterification reactions.
While direct acid-catalyzed esterification is a common pathway, enzymatic routes have also been explored for the synthesis of related compounds. For instance, lipase-catalyzed esterification has been used to produce tri-(12-hydroxy stearoyl)-glycerol, a precursor to di-(12-hydroxy stearoyl)-glycerol. nih.govresearchgate.net This enzymatic approach can offer higher selectivity and milder reaction conditions compared to traditional chemical methods. The lipase from Rhizomucor miehei has been shown to be effective in this esterification. nih.govresearchgate.net
| Pathway | Description | Catalyst | Key Features |
|---|---|---|---|
| Fischer Esterification | Acid-catalyzed reaction between a carboxylic acid and an alcohol. | Strong mineral acids (e.g., H₂SO₄, HCl) | Reversible reaction; requires removal of water or excess alcohol to drive to completion. |
| Lipase-Catalyzed Esterification | Enzymatic esterification using lipases. | Lipases (e.g., from Rhizomucor miehei) | High selectivity; milder reaction conditions; can be more environmentally friendly. |
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of a specific isomer of this compound presents significant challenges in terms of both stereochemical control and regioselectivity.
Stereochemical Control:
The 12-hydroxystearic acid moiety contains a chiral center at the C12 position. The (R)-enantiomer is the naturally occurring form, derived from the hydrogenation of ricinoleic acid from castor oil. google.com Achieving stereochemical control in the synthesis of this compound requires starting with an enantiomerically pure form of 12-hydroxystearic acid. If a racemic mixture of 12-hydroxystearic acid is used, the resulting product will be a mixture of diastereomers. The chirality of 12-hydroxystearic acid is known to influence its self-assembly properties, which could have implications for the physical properties of the final glycerol ester.
Regioselectivity:
Glycerol has two primary hydroxyl groups (-CH₂OH) at the sn-1 and sn-3 positions, and one secondary hydroxyl group (-CHOH) at the sn-2 position. These hydroxyl groups exhibit different reactivities, with the primary hydroxyl groups generally being more reactive than the secondary one. However, without the use of protecting groups, direct esterification of glycerol with a mixture of 12-hydroxystearic acid and stearic acid would lead to a complex mixture of mono-, di-, and triglycerides with various regioisomers.
To achieve a specific regiochemistry, such as the esterification of the sn-1 and sn-3 positions with 12-hydroxystearic acid and the sn-2 position with stearic acid, a synthetic strategy involving protecting groups is necessary. wikipedia.org A common approach involves:
Protection of specific hydroxyl groups: For example, the sn-1 and sn-3 hydroxyl groups of glycerol can be protected, leaving the sn-2 hydroxyl group available for esterification with stearic acid.
Esterification of the unprotected hydroxyl group: The protected glycerol is reacted with stearoyl chloride or stearic acid to form the 2-stearoyl-glycerol derivative.
Deprotection: The protecting groups on the sn-1 and sn-3 positions are removed.
Esterification of the remaining hydroxyl groups: The resulting 2-stearoyl-glycerol is then esterified with 12-hydroxystearic acid to yield the desired this compound.
The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal. Various protecting groups for hydroxyl functions are available in organic synthesis.
| Compound Name |
|---|
| This compound |
| Glycerol |
| 12-hydroxystearic acid |
| Stearic acid |
| tri-(12-hydroxy stearoyl)-glycerol |
| di-(12-hydroxy stearoyl)-glycerol |
| Ricinoleic acid |
| Stearoyl chloride |
| 2-stearoyl-glycerol |
Interfacial and Supramolecular Assembly Studies
Formation and Characterization of Monolayers and Multilayers at Interfaces
The behavior of Di(12-hydroxystearoyl)-stearoyl-glycerol as a monolayer at the air-water interface is a critical aspect of its physicochemical characterization. The presence of both hydrophilic glycerol (B35011) and hydroxyl groups, along with long hydrophobic acyl chains, dictates its orientation and packing at the interface.
At the air-water interface, molecules of this compound orient themselves with the glycerol backbone and the hydroxyl groups in contact with the aqueous phase, while the long stearoyl chains are directed towards the air. This orientation minimizes the free energy of the system. The hydroxyl groups on the stearoyl chains can form hydrogen bonds with water molecules and with neighboring lipid molecules, leading to a more structured and stable monolayer compared to non-hydroxylated triglycerides. nih.gov
Langmuir trough experiments are instrumental in quantifying the behavior of this structured lipid as a monolayer. nih.gov By compressing the monolayer with barriers, a surface pressure-area (π-A) isotherm is generated, which provides information about the different phases the monolayer undergoes. biolinscientific.com
A typical π-A isotherm for a lipid like this compound would exhibit several distinct regions:
Gaseous (G) Phase: At large areas per molecule, the molecules are far apart and behave like a two-dimensional gas.
Liquid-Expanded (LE) Phase: As the area is decreased, the molecules begin to interact, forming a liquid-like monolayer.
Liquid-Condensed (LC) Phase: Further compression leads to a more ordered, condensed phase where the acyl chains are more tightly packed. The presence of the hydroxyl groups may influence the transition pressures and the compressibility of these phases.
Solid (S) Phase: At even higher pressures, a solid-like phase may be formed.
Collapse: Beyond a certain pressure, the monolayer becomes unstable and collapses into a three-dimensional structure.
| Phase Transition | Approximate Surface Pressure (mN/m) | Approximate Area per Molecule (Ų/molecule) |
| Gas to Liquid-Expanded | < 5 | > 100 |
| Liquid-Expanded to Liquid-Condensed | 10 - 20 | 60 - 80 |
| Liquid-Condensed to Solid | > 30 | < 50 |
| Collapse Point | ~ 45 | < 40 |
Note: This is an illustrative data table based on the expected behavior of similar structured lipids. Actual values would need to be determined experimentally.
Brewster Angle Microscopy (BAM) is a non-invasive technique used to visualize the morphology of monolayers at the air-water interface in real-time. wikipedia.org For this compound, BAM would allow for the direct observation of the different phases during the compression of the Langmuir film. biolinscientific.com
In the liquid-expanded phase, a homogeneous and fluid film would be expected. As the monolayer is compressed into the liquid-condensed phase, BAM images would likely reveal the formation of domains. The shape, size, and growth of these domains provide valuable information about the intermolecular interactions. The hydrogen bonding capability of the hydroxylated chains would likely result in more structured and potentially larger domains compared to their non-hydroxylated counterparts.
Grazing Incidence X-ray Diffraction (GIXD) is a powerful technique for determining the in-plane molecular packing and tilt of the acyl chains within a monolayer. uchicago.edu GIXD studies on a condensed monolayer of this compound would provide detailed structural information. nih.gov
It is anticipated that the hydroxyl groups would promote a more ordered packing of the stearoyl chains. The GIXD data would likely indicate a hexagonal or distorted hexagonal lattice for the packed chains. The tilt angle of the chains with respect to the surface normal could also be determined, which is influenced by the balance between the hydrophobic interactions of the chains and the hydrophilic interactions of the headgroup and hydroxyl moieties.
| Parameter | Expected Value Range |
| Lattice Type | Orthorhombic or Hexagonal |
| d-spacing (Å) | 4.1 - 4.3 |
| Chain Tilt Angle (°) | 0 - 30 |
| Coherence Length (Å) | > 100 |
Note: This is an illustrative data table based on typical GIXD results for long-chain fatty acid derivatives. researchgate.net
Mechanisms of Interfacial Stabilization
The unique structure of this compound makes it an effective interfacial stabilizer, particularly in emulsion systems.
In an oil-water emulsion, this compound molecules will adsorb at the interface, reducing the interfacial tension and preventing the coalescence of droplets. The glycerol backbone and hydroxyl groups will be anchored in the water phase, while the stearoyl chains will extend into the oil phase.
The key to its stabilizing effect lies in the interactions at the interface:
Reduction of Interfacial Tension: Like all surfactants, the adsorption of this molecule at the oil-water interface lowers the energy required to create new surface area, facilitating the formation of smaller droplets during homogenization.
Steric Hindrance: The bulky stearoyl chains in the oil phase create a repulsive barrier that physically prevents droplets from approaching each other too closely.
Intermolecular Hydrogen Bonding: The hydroxyl groups on the stearoyl chains can form a hydrogen-bonded network at the interface. This network can increase the viscoelasticity of the interfacial film, creating a more robust barrier against coalescence. This is a significant advantage over non-hydroxylated triglycerides. researchgate.net
The presence of these hydroxyl groups can lead to the formation of a highly structured and resilient interfacial layer, contributing to the long-term stability of emulsions.
Self-Assembly Phenomena and Aggregate Formation
The amphiphilic nature of this compound, arising from its polar glycerol and hydroxyl moieties and its nonpolar hydrocarbon chains, predisposes it to self-assembly in solution.
In aqueous environments, molecules like this compound are expected to exhibit self-assembly into various aggregates. At low concentrations, the formation of micelles, spherical structures with a hydrophobic core and a hydrophilic shell, is plausible. Studies on related hydroxylated fatty acids have demonstrated their ability to form micelles, with the hydroxyl groups potentially participating in hydrogen bonding within the micellar core. nih.govacs.org
At higher concentrations or under specific conditions, the formation of more complex structures like vesicles or liposomes is also conceivable. These are enclosed bilayer structures with an aqueous interior. The ability of lipids to form such bilayers is a fundamental property driven by the hydrophobic effect. While triglycerides are not typically primary components of biological membranes, their amphiphilic character, enhanced by the hydroxyl groups, could facilitate their assembly into bilayer-like structures. The self-assembly of polyhydroxy fatty acids into vesicular structures has been proposed as a mechanism in the formation of plant cutin, highlighting the potential for such molecules to form enclosed compartments. nih.gov
Lipids, including triglycerides, are known to form various liquid crystalline phases, or mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. ub.edu The formation of these ordered yet fluid structures is dependent on factors such as temperature, concentration, and the molecular structure of the lipid. yakhak.org
For this compound, the combination of a glycerol backbone and long, saturated acyl chains suggests the potential for forming lamellar or hexagonal liquid crystalline phases. The chain length of the fatty acids attached to the glycerol backbone is known to influence the mobility of the triglyceride and its tendency to form ordered liquid crystal structures. yakhak.org The intermolecular hydrogen bonding afforded by the hydroxyl groups would likely play a significant role in stabilizing these ordered phases. Research on other lipid systems has shown that triglycerides can be incorporated into liquid crystalline phases, and in some cases, their lipolysis can even trigger the formation of such phases. nih.govresearchgate.net
Interactions with Other Biomolecules and Materials
While triglycerides are not major structural components of cell membranes, they can be incorporated into lipid bilayers, where they can influence membrane properties. Triglycerides have a limited solubility in phosphatidylcholine bilayers, and at higher concentrations, they may phase-separate into blister-like domains within the bilayer. nih.gov
The presence of this compound within a model lipid bilayer could have several effects. The hydroxyl groups on the acyl chains could engage in hydrogen bonding with the headgroups of phospholipids (B1166683) or with water molecules at the membrane interface, potentially altering membrane fluidity and permeability. The bulky nature of the triglyceride molecule might also disrupt the packing of the surrounding phospholipids, creating defects in the membrane structure. Such packing defects have been implicated in the binding of certain proteins to membranes. nih.gov The integration of this compound could therefore serve as a model for understanding how triglycerides and other large lipid molecules modulate the physical properties of cell membranes.
In the context of tribology, the interaction of lubricant molecules with solid surfaces is of paramount importance. Fatty acids and their triglyceride derivatives are known to adsorb onto metal surfaces, forming a protective boundary lubrication film that reduces friction and wear. scirp.org The adsorption is typically driven by the interaction of the polar functional groups with the metal or metal oxide surface.
For this compound, the glycerol backbone and the hydroxyl groups would serve as the primary anchoring points to a metal surface. Once adsorbed, the long, saturated fatty acid chains would align, likely in a tilted conformation, to form a dense, ordered monolayer. The strong intermolecular van der Waals forces between the closely packed saturated chains, supplemented by hydrogen bonding between the hydroxyl groups, would contribute to the formation of a robust and durable lubricating film. utrgv.edu The performance of vegetable oil-based lubricants, which are rich in triglycerides, is highly dependent on the fatty acid composition, with saturated fatty acids generally providing a more stable and effective boundary film. utrgv.edu
Table 2: Summary of Interactions with Other Materials
| Interacting Material | Nature of Interaction | Potential Effects |
| Lipid Bilayers | Partial integration and potential phase separation into domains. | Alteration of membrane fluidity, permeability, and creation of packing defects. |
| Solid Substrates (e.g., Metals) | Adsorption via polar glycerol and hydroxyl groups to form a boundary film. | Formation of a dense, ordered monolayer that reduces friction and wear. |
Biological and Biochemical Roles Non Clinical Investigations
Participation in Lipid Biosynthesis Pathways (In Vitro and Model Systems)
The involvement of Di(12-hydroxystearoyl)-stearoyl-glycerol in lipid biosynthesis has been elucidated through studies on its role as a substrate for acyltransferase enzymes and its generation via the action of lipases.
As a Substrate for Acyltransferase Enzymes (e.g., Diacylglycerol Acyltransferase)
This compound serves as a crucial intermediate in the synthesis of triacylglycerols (TAGs), particularly those containing hydroxylated fatty acids. The final and committed step in the primary pathway of TAG synthesis is catalyzed by the enzyme acyl-CoA:diacylglycerol acyltransferase (DGAT). researchgate.net This enzyme facilitates the transfer of a fatty acyl group from acyl-CoA to the sn-3 position of a diacylglycerol (DAG) molecule.
Research has demonstrated that diacylglycerols containing 12-hydroxystearoyl moieties are recognized and utilized by DGAT enzymes. In a notable study, di-(12-hydroxy stearoyl)-glycerol, a close structural analog, was successfully acylated by the diacylglycerol acyltransferase from Arabidopsis thaliana. nih.gov This indicates that the presence of two hydroxylated fatty acids on the glycerol (B35011) backbone is permissible for enzyme activity, leading to the formation of a triacylglycerol containing three such fatty acids.
The specificity of DGAT enzymes for substrates with hydroxylated fatty acids is particularly evident in studies involving the castor bean (Ricinus communis) DGAT2 (RcDGAT2). When expressed in transgenic plants, RcDGAT2 has been shown to significantly increase the accumulation of hydroxy fatty acids in seed oil. scirp.org This suggests a preference of RcDGAT2 for diacylglycerol substrates containing one or more hydroxylated fatty acids, such as this compound. The likely product of the acylation of this compound by a stearoyl-CoA would be a triacylglycerol containing two 12-hydroxystearoyl chains and one stearoyl chain.
Enzymatic Transformation by Other Lipases or Esterases
The formation of di-(12-hydroxy stearoyl)-glycerol, a precursor to this compound, has been demonstrated through the enzymatic transformation of tri-(12-hydroxy stearoyl)-glycerol using lipases. Lipases, which are a class of esterases, can catalyze the hydrolysis of the ester bonds in triacylglycerols.
In a controlled organic solvent environment, immobilized lipases have been effectively used to catalyze the methanolysis of tri-(12-hydroxy stearoyl)-glycerol, yielding both mono- and diacylglycerols. nih.govnih.gov The choice of solvent and lipase (B570770) type has been shown to influence the yield of the desired diacylglycerol product. For instance, diisopropyl ether was found to be a particularly effective solvent for this transformation. nih.gov
Molecular Recognition and Binding Studies with Enzymes
The interaction between this compound and enzymes is governed by principles of molecular recognition, where the enzyme's active site accommodates the specific structural features of the substrate.
Investigating Enzyme Specificity Towards this compound
The specificity of acyltransferases for diacylglycerol substrates is a critical factor in determining the final composition of triacylglycerols. As mentioned previously, studies on castor bean DGAT2 indicate a notable specificity for diacylglycerols containing hydroxy fatty acids. scirp.org This enzymatic preference is a key reason for the high accumulation of ricinolein (a triacylglycerol of the hydroxylated fatty acid, ricinoleic acid) in castor oil.
This inherent specificity suggests that this compound would be a preferred substrate for certain DGAT isoforms, particularly those from plants that naturally produce hydroxylated fatty acids. The presence of the hydroxyl groups on the stearoyl chains likely presents a key recognition motif for the enzyme's active site. However, detailed kinetic studies directly comparing the specificity of any DGAT for this compound against other diacylglycerol species are currently lacking in the scientific literature.
The following table summarizes the key enzymes involved in the metabolism of this compound and its precursors, highlighting their substrate preference.
| Enzyme | Substrate(s) | Product(s) | Notes on Specificity |
| Diacylglycerol Acyltransferase (DGAT) | This compound, Acyl-CoA | Triacylglycerol | Castor bean DGAT2 shows a preference for substrates containing hydroxy fatty acids. scirp.org |
| Lipase | Tri-(12-hydroxy stearoyl)-glycerol | Di-(12-hydroxy stearoyl)-glycerol, Mono-(12-hydroxy stearoyl)-glycerol, 12-Hydroxystearic acid, Glycerol | Specificity and product yield are influenced by the choice of lipase and reaction conditions. nih.gov |
Structural Basis for Enzyme-Substrate Interactions
Currently, there is a significant gap in the understanding of the precise structural basis for the interaction between enzymes and this compound. While the three-dimensional structures of some DGAT enzymes have been determined, these studies have not included co-crystallization with substrates containing hydroxylated fatty acids. researchgate.netbiorxiv.org
It is hypothesized that the active site of DGAT enzymes that efficiently process hydroxylated substrates must possess specific amino acid residues capable of forming hydrogen bonds or other favorable interactions with the hydroxyl groups of the fatty acyl chains. These interactions would likely play a crucial role in the correct positioning of the diacylglycerol substrate within the active site for catalysis. The hydrophobic portions of the fatty acyl chains would be accommodated in hydrophobic pockets within the enzyme, a common feature of lipid-metabolizing enzymes. However, without experimental structural data, the exact nature of these interactions remains speculative.
Metabolic Fate in Isolated Cellular Systems or Cell-Free Extracts (Fundamental Biochemistry)
The metabolic fate of this compound in isolated cellular systems or cell-free extracts is an area that remains largely unexplored in fundamental biochemical research. The majority of studies involving this and related molecules have focused on their biosynthesis within the context of producing valuable industrial oils in transgenic organisms.
In a hypothetical cell-free extract containing the necessary enzymes and co-factors for lipid metabolism, this compound could potentially undergo several transformations. If DGAT and a suitable acyl-CoA are present, it could be converted to a triacylglycerol as described in section 6.1.1. Conversely, in the presence of active lipases and an aqueous environment, it could be hydrolyzed to release 12-hydroxystearic acid, stearic acid, and glycerol.
Further metabolic processing of the released 12-hydroxystearic acid would likely involve pathways for fatty acid oxidation. However, the presence of the hydroxyl group may necessitate the action of specific enzymes to handle this modification before the fatty acid can enter the conventional beta-oxidation spiral.
It is important to emphasize that these potential metabolic fates are based on general principles of lipid biochemistry, and specific experimental data on the metabolism of this compound in isolated in vitro systems is not currently available in the scientific literature.
Pathways of Acyl Chain Hydrolysis and Re-esterification
The initial step in the metabolism of this compound involves the hydrolysis of its ester bonds by lipases, releasing the constituent fatty acids and glycerol. While direct studies on this specific molecule are limited, the general principles of lipid digestion and metabolism provide a framework for understanding its breakdown.
Digestive lipases, such as pancreatic lipase, are responsible for the hydrolysis of triacylglycerols and diacylglycerols in the gastrointestinal tract. These enzymes typically exhibit specificity for the sn-1 and sn-3 positions of the glycerol backbone researchgate.net. Consequently, the hydrolysis of this compound would be expected to release 12-hydroxystearic acid and stearic acid, along with mono-(12-hydroxystearoyl)-glycerol. The remaining monoacylglycerol can be further hydrolyzed by other lipases, such as carboxyl ester lipase, to release the final fatty acid and glycerol researchgate.net.
Once absorbed, the released 12-hydroxystearic acid and stearic acid can be activated to their corresponding acyl-CoA thioesters, 12-hydroxystearoyl-CoA and stearoyl-CoA, respectively. This activation, catalyzed by acyl-CoA synthetases, is a prerequisite for their participation in various metabolic pathways imrpress.comresearchgate.net. The activated fatty acids can then be re-esterified into new glycerolipids, including triacylglycerols and phospholipids (B1166683), or undergo other metabolic transformations such as β-oxidation imrpress.comresearchgate.net.
The re-esterification process involves the sequential acylation of a glycerol-3-phosphate backbone by various acyltransferases. The substrate specificity of these enzymes will determine the positioning of 12-hydroxystearic acid and stearic acid within the newly synthesized lipids. The presence of the hydroxyl group on the 12-HSA acyl chain may influence its recognition and utilization by these enzymes compared to unsubstituted saturated fatty acids like stearic acid.
Incorporation into Cellular Lipids (in model organisms or cell lines)
Following hydrolysis and activation, the constituent fatty acids of this compound can be incorporated into various cellular lipid pools. The extent and pattern of this incorporation provide insights into the cellular processing and potential biological effects of this structured lipid.
Studies on the cellular uptake and metabolism of long-chain fatty acids indicate that they are readily taken up by cells and incorporated into cellular lipids imrpress.comresearchgate.net. While specific data on this compound is not available, research on 12-hydroxystearic acid and stearic acid offers relevant information.
Stearic acid is a common saturated fatty acid that is readily incorporated into cellular phospholipids and triacylglycerols nih.gov. Its incorporation follows well-established pathways of lipid synthesis.
The incorporation of 12-hydroxystearic acid into cellular lipids is less characterized. However, studies have shown that other hydroxy fatty acids can be incorporated into membrane phospholipids and other complex lipids nih.gov. The presence of the hydroxyl group can alter the physical properties of the lipids into which it is incorporated, potentially affecting membrane fluidity and function. For instance, research has demonstrated that different regioisomers of hydroxystearic acid can have varying effects on human cancer cell lines, suggesting that their metabolic fate and incorporation into cellular components may differ nih.gov.
One study on L cells demonstrated that the incorporation of fatty acids into phospholipids can be stimulated by antibody binding to surface membranes, with a selective incorporation of certain fatty acids into specific phospholipid classes nih.gov. For example, arachidonic acid was preferentially incorporated into phosphatidylinositol, while palmitic acid was selectively incorporated into sphingomyelin (B164518) nih.gov. This suggests that the cellular machinery can differentiate between fatty acids and direct them to specific metabolic fates. It is plausible that 12-hydroxystearoyl-CoA would also be selectively incorporated into certain lipid species, although further research is needed to confirm this.
The table below summarizes the potential incorporation of the constituent fatty acids of this compound into different cellular lipid classes based on general lipid metabolism.
| Fatty Acid | Potential Cellular Lipid Incorporation | Metabolic Pathway |
|---|---|---|
| 12-Hydroxystearic Acid | Phospholipids, Triacylglycerols, Other Complex Lipids | Acyl-CoA Synthesis, Glycerolipid Synthesis |
| Stearic Acid | Phospholipids, Triacylglycerols | Acyl-CoA Synthesis, Glycerolipid Synthesis |
Degradation and Stability Mechanisms of Di 12 Hydroxystearoyl Stearoyl Glycerol
Hydrolytic Degradation Pathways
Hydrolysis is a primary degradation pathway for ester-containing molecules, involving the cleavage of ester bonds by water. This process can be catalyzed by enzymes or by chemical agents such as acids and bases. For Di(12-hydroxystearoyl)-stearoyl-glycerol, hydrolysis targets the three ester linkages to the glycerol (B35011) backbone as well as the internal estolide bond linking the two 12-hydroxystearoyl moieties.
In biological or environmental settings, lipases are the primary catalysts for the hydrolysis of lipids. These enzymes typically exhibit specificity regarding the position of the fatty acid on the glycerol backbone (sn-1, sn-2, or sn-3) and the type of fatty acid. The hydrolysis of this compound would proceed through the cleavage of its ester bonds to yield glycerol, stearic acid, and 12-hydroxystearic acid.
Research on the enzymatic synthesis and hydrolysis of estolides and other structured lipids provides insight into this process. Lipases such as Candida antarctica lipase (B570770) A (CALA) have been shown to effectively catalyze the formation of estolides from hydroxy fatty acids, which implies they can also catalyze the reverse hydrolytic reaction. mdpi.com However, the secondary ester bonds that form the estolide linkage are known to be more sterically hindered and thus more resistant to hydrolysis compared to the primary ester bonds of a standard triglyceride. lube-media.com This suggests that enzymatic degradation may proceed stepwise, with the potential for intermediate products like diacylglycerols and monoacylglycerols to form.
The rate and extent of enzymatic hydrolysis are influenced by several factors, including the specific lipase used, pH, temperature, and water activity. dss.go.thresearchgate.net Studies on the enzymatic esterification of 12-hydroxystearic acid have noted differences in reaction rates compared to stearic acid, which can be attributed to factors like substrate solubility and the presence of the hydroxyl group. dss.go.thresearchgate.net
Table 1: Factors Influencing Lipase-Catalyzed Hydrolysis of Hydroxy-Fatty Acid Esters
| Factor | Influence on Hydrolysis | Rationale / Example |
|---|---|---|
| Enzyme Specificity | Determines which ester bonds are cleaved and at what rate. | "Random lipases" (e.g., from Candida rugosa) are more effective at hydrolyzing estolide bonds than 1,3-specific lipases (e.g., from Rhizopus). nih.gov |
| Steric Hindrance | Secondary ester linkages (estolide bonds) are generally more resistant to cleavage than primary ester bonds. | The molecular structure of estolides features secondary ester bonds that are more resistant to hydrolysis due to direct branching on the ester group. lube-media.com |
| pH and Temperature | Each lipase has an optimal pH and temperature range for activity. | Crude lipase from C. viswanathii shows optimal activity at pH 5.0 and 50°C for lipid hydrolysis. researchgate.net |
| Water Content | A sufficient amount of water is necessary for the hydrolytic reaction to proceed. | In enzymatic synthesis of estolides, water removal drives the reaction forward; conversely, the presence of water promotes hydrolysis. nih.govresearchgate.net |
Chemical hydrolysis provides an alternative, non-enzymatic route for the degradation of this compound.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester linkages are cleaved in a reaction that is the reverse of Fischer-Speier esterification. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the ester group, which increases its electrophilicity and makes it susceptible to nucleophilic attack by a water molecule. This process is an equilibrium reaction, and driving it to completion requires an excess of water. The reaction will break down the molecule into its fundamental components: glycerol, stearic acid, and 12-hydroxystearic acid.
Alkaline-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), hydrolysis occurs through a process known as saponification. google.comquora.com The hydroxide ion (OH⁻) acts as a nucleophile, directly attacking the carbonyl carbon of the ester bond. This reaction is irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt (soap). lube-media.comquora.com Subsequent acidification is required to obtain the free fatty acids. This method is generally faster and more complete than acid-catalyzed hydrolysis for breaking down triglycerides and related esters. quora.com
Oxidative Degradation Mechanisms
Oxidative degradation involves the reaction of the lipid with oxygen. The susceptibility of a lipid to oxidation is highly dependent on the presence of unsaturated bonds and other reactive functional groups.
This degradation pathway is not applicable to this compound. The constituent fatty acids, stearic acid (C18:0) and 12-hydroxystearic acid (a saturated C18 fatty acid), lack carbon-carbon double bonds in their alkyl chains. Lipid peroxidation, which is the primary mechanism of rancidity in many fats and oils, is initiated at these double bonds. britannica.comwikipedia.org The complete saturation of the fatty acid chains in this molecule imparts a high degree of oxidative stability, a characteristic feature of 12-hydroxystearic acid derivatives and estolides made from saturated feedstocks. atamankimya.comresearchgate.netbiosynthetic.com
The primary sites for oxidation on the this compound molecule are the two secondary hydroxyl (-OH) groups located at the 12th carbon position of the hydroxystearoyl chains. While more stable than unsaturated bonds, secondary alcohols can be oxidized, particularly in the presence of strong oxidizing agents or catalysts. csic.es
The oxidation of the secondary alcohol would convert it into a ketone, transforming the 12-hydroxystearoyl moiety into a 12-oxostearoyl group. This transformation would alter the physical and chemical properties of the molecule, potentially affecting its polarity, melting point, and intermolecular interactions. In biological systems, enzymes such as β-hydroxyacyl-CoA dehydrogenase can oxidize secondary alcohols to ketones as part of fatty acid metabolism. libretexts.org However, under typical storage conditions, this process is slow without a catalyst. The stability of lithium 12-hydroxystearate, a common component in lubricating greases, is noted for its high oxidation stability, indicating the inherent resistance of the 12-hydroxy group to oxidation under moderate conditions. atamankimya.com
Table 2: Potential Products from Oxidation of this compound
| Reactive Site | Oxidizing Condition | Primary Product | Consequence |
|---|---|---|---|
| C-12 Hydroxyl Group | Strong oxidizing agents (e.g., chromic acid) or specific catalysts | Ketone (12-oxostearoyl group) | Increased polarity, altered crystal structure, potential for further degradation. |
Thermal Degradation Profiles (for fundamental understanding of molecular stability)
Thermal degradation occurs when a molecule is subjected to temperatures high enough to cause the cleavage of covalent bonds. For a complex ester like this compound, the ester linkages are typically the most thermally labile bonds.
At elevated temperatures, typically above 200-250°C in the absence of oxygen, the ester bonds can undergo pyrolysis. acs.orgnih.gov This process can lead to the formation of free fatty acids, acrolein (from the glycerol backbone), and a complex mixture of smaller hydrocarbon molecules through various radical-initiated reactions. redox.comresearchgate.net The presence of the hydroxyl groups on the 12-HSA chains could also lead to dehydration reactions at high temperatures, potentially forming an unsaturated fatty acid (12-octadecenoic acid) derivative.
Estolides, which share the characteristic secondary ester linkage with the target molecule, are generally known for their good thermal and oxidative stability, which makes them suitable for high-temperature applications like biolubricants. lube-media.comnih.govresearchgate.net This stability is partly due to the branching introduced by the estolide bond, which can hinder intermolecular reactions. The thermal stability of the target molecule is expected to be superior to that of triglycerides containing polyunsaturated fatty acids but may be comparable to or slightly different from simple saturated triglycerides due to the presence of the hydroxyl groups and the internal estolide bond.
Table 3: Thermal Properties of Structurally Related Lipids
| Compound / Material Class | Property | Typical Value | Significance for Stability |
|---|---|---|---|
| Estolide-based Biolubricants | Flash Point | >240 °C biosynthetic.com | High flash point indicates low volatility and good thermal stability at high temperatures. |
| Estolide Esters | Pour Point | -9 to -39 °C researchgate.net | While related to low-temperature performance, it reflects how molecular structure affects physical properties. |
| Trilaurin (Saturated Triglyceride) | Onset of Degradation | ~150 °C (in non-inert atmosphere) nih.gov | Indicates the temperature at which significant thermal breakdown begins. |
| 12-Hydroxystearic Acid | Stability | Stable under normal storage conditions. | The building block itself is thermally stable at moderate temperatures. redox.comacme-hardesty.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 12-Hydroxystearic acid (12-HSA) |
| Stearic acid |
| Glycerol |
| Ricinoleic acid |
| Diacylglycerol |
| Monoacylglycerol |
| 12-Oxostearic acid |
| Acrolein |
| 12-Octadecenoic acid |
| Sodium hydroxide |
Theoretical and Computational Studies of Di 12 Hydroxystearoyl Stearoyl Glycerol
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are indispensable tools for exploring the conformational landscape and dynamic behavior of lipid assemblies. These computational techniques allow researchers to simulate the movement of atoms and molecules over time, providing a detailed picture of their interactions and collective behavior.
The conformational flexibility of Di(12-hydroxystearoyl)-stearoyl-glycerol is a key determinant of its physical properties. The glycerol (B35011) backbone, with its ester linkages to three fatty acid chains, allows for a wide range of possible spatial arrangements. The long hydrocarbon tails of the stearoyl and 12-hydroxystearoyl chains can adopt various conformations, from fully extended (all-trans) to more compact, bent structures due to rotations around carbon-carbon single bonds.
Interactive Table: Torsional Angle Ranges for Key Bonds in Acylglycerol Structures
| Bond | Typical Torsional Angle Range (degrees) | Notes |
| C-C (Alkyl Chain) | -180 to 180 (gauche and trans states) | The all-trans conformation is generally the lowest energy state for straight-chain alkanes. |
| C-O (Ester Linkage) | -180 to 180 | Rotation around this bond affects the orientation of the fatty acid chain relative to the glycerol backbone. |
| O-C (Glycerol Backbone) | -180 to 180 | These rotations determine the overall shape and flexibility of the glycerol core. |
Note: The specific values for this compound would require dedicated computational studies.
The amphiphilic nature of this compound, with its polar glycerol head and nonpolar fatty acid tails, drives its self-assembly into ordered structures, particularly at interfaces. Molecular dynamics simulations of the closely related 12-hydroxystearic acid (12-HSA) have provided significant insights into the mechanisms of self-assembly in nonpolar solvents. These simulations have shown that 12-HSA molecules can form fibrillar networks, which are stabilized by hydrogen bonding between the hydroxyl and carboxylic acid groups. drexel.edunih.govresearchgate.net
It is hypothesized that layers of 12-HSA molecules stack to form a multilamellar structure with aligned 12-hydroxyl groups that create a chain of hydrogen bonds. drexel.edu The chirality at the 12th carbon atom has been shown to influence the twisting of these fibers. drexel.eduacs.org In simulations, self-assembly was often accelerated by initially forcing the molecules into an all-trans conformation. researchgate.net Ordered aggregates of optically pure (R)- and (S)-12HSA were found to be stable for at least 1 microsecond in simulations. researchgate.net These studies suggest that this compound would likely exhibit similar self-assembly behavior, driven by both van der Waals interactions between the long hydrocarbon chains and hydrogen bonding involving the hydroxyl groups. The glycerol backbone would act as a scaffold, influencing the packing and organization of the acyl chains within the self-assembled structures.
The interaction of this compound with different solvents is crucial for understanding its solubility and the formation of gels or other structured phases. MD simulations can probe these interactions at a molecular level.
In nonpolar solvents like hexane (B92381), the hydrophobic fatty acid chains would be well-solvated, while the more polar glycerol and hydroxyl groups would tend to aggregate to minimize their contact with the solvent. This can lead to the formation of reverse micelles or other aggregates. MD simulations of 12-HSA in hexane have demonstrated this type of self-assembly. nih.govacs.org
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules.
Quantum chemical calculations can be employed to predict the reactivity of this compound. For instance, the ester linkages are susceptible to hydrolysis, and quantum chemistry can model the reaction pathway for this process, identifying the transition states and reaction intermediates. The hydroxyl groups on the stearoyl chains can also participate in various reactions, such as esterification or oxidation.
By calculating the distribution of electron density and identifying the locations of highest and lowest electron density (nucleophilic and electrophilic sites), one can predict the most likely sites for chemical attack. For example, the oxygen atoms of the carbonyl groups in the ester linkages are nucleophilic, while the carbon atoms of these groups are electrophilic.
Interactive Table: Predicted Reactive Sites in this compound
| Functional Group | Predicted Reactive Site | Type of Reactivity |
| Ester Linkage | Carbonyl Carbon | Electrophilic (susceptible to nucleophilic attack) |
| Ester Linkage | Carbonyl Oxygen | Nucleophilic (can be protonated) |
| Hydroxyl Group | Oxygen Atom | Nucleophilic and can act as a proton donor |
| Hydroxyl Group | Hydrogen Atom | Electrophilic (can be abstracted) |
Note: This is a qualitative prediction based on general chemical principles.
Quantum chemical calculations can predict the electronic structure of this compound, including the energies of its molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and its ability to absorb light.
Furthermore, these calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model and provide a more detailed interpretation of the spectra. For instance, infrared (IR) spectroscopy is sensitive to the vibrational modes of the molecule. Quantum chemical calculations can predict the frequencies and intensities of the IR absorption bands corresponding to specific functional groups, such as the C=O stretch of the ester groups and the O-H stretch of the hydroxyl groups. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of the molecule.
Predictive Modeling of Regioselectivity and Stereoselectivity in Enzymatic Reactions
The enzymatic synthesis of a complex, structured triglyceride like this compound presents significant challenges in controlling the precise placement of the fatty acid chains on the glycerol backbone. Achieving the desired regioselectivity (acylation at the sn-1, sn-2, or sn-3 position) and stereoselectivity is crucial for obtaining a final product with consistent and predictable physicochemical properties. Predictive modeling, employing a range of computational techniques, has emerged as a powerful tool to understand and guide these enzymatic reactions, offering insights that are often difficult to obtain through experimental methods alone.
At the forefront of these predictive methods are molecular docking and molecular dynamics (MD) simulations. These techniques are instrumental in visualizing the binding of substrate molecules—glycerol, 12-hydroxystearic acid, and stearic acid—within the active site of lipases, the enzymes most commonly used for such syntheses. The process begins with the creation of a three-dimensional model of the lipase (B570770) and the substrates. Molecular docking algorithms then predict the most favorable binding poses of the substrates in the enzyme's active site, based on scoring functions that estimate the binding affinity. nih.gov
For a molecule as bulky as this compound, steric hindrance is a major determinant of selectivity. Computational models can precisely map the spatial constraints within the lipase's active site tunnel or groove. For instance, the presence of the two 12-hydroxystearoyl chains, with their secondary hydroxyl groups, significantly increases the steric bulk compared to a simple stearoyl chain. Predictive models can simulate how these bulky groups interact with the amino acid residues lining the active site, thereby favoring acylation at the less sterically hindered sn-1 and sn-3 positions.
Molecular dynamics simulations take the static snapshots provided by docking and add the dimension of time, allowing researchers to observe the dynamic behavior of the enzyme-substrate complex. nih.gov These simulations can reveal subtle conformational changes in both the enzyme and the substrate upon binding, which can influence selectivity. For example, an MD simulation might show that the hydroxyl group of a 12-hydroxystearoyl chain forms a transient hydrogen bond with a specific amino acid residue, stabilizing the substrate in an orientation that favors acylation at a particular position on the glycerol backbone.
To provide a more quantitative prediction of selectivity, these simulations can be used to calculate key parameters such as the distance between the nucleophilic hydroxyl group of the glycerol and the catalytic serine of the lipase, as well as the orientation of the acyl donor. Poses that place the desired reactants in close proximity and in the correct orientation for catalysis are considered more likely to lead to a reaction.
Below is an illustrative data table, based on computational studies of analogous complex lipids, demonstrating the type of predictive data that can be generated for the synthesis of this compound with a hypothetical lipase.
| Substrate Pose | Target Position | Docking Score (kcal/mol) | Distance to Catalytic Serine (Å) | Predicted Regioselectivity |
| 12-Hydroxystearoyl-CoA | sn-1 | -8.5 | 3.2 | High |
| 12-Hydroxystearoyl-CoA | sn-2 | -6.2 | 5.8 | Low |
| 12-Hydroxystearoyl-CoA | sn-3 | -8.3 | 3.4 | High |
| Stearoyl-CoA | sn-1 | -7.9 | 3.5 | Moderate |
| Stearoyl-CoA | sn-2 | -7.1 | 4.1 | Moderate |
| Stearoyl-CoA | sn-3 | -7.8 | 3.6 | Moderate |
For a deeper understanding of the reaction mechanism and to achieve higher predictive accuracy, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. These hybrid techniques treat the region of the active site where the reaction occurs with high-level quantum mechanics, while the rest of the enzyme and solvent are modeled using more computationally efficient molecular mechanics. This approach allows for the modeling of the transition states of the acylation reactions, providing insights into the energy barriers for acylation at different positions. A lower energy barrier for the formation of the tetrahedral intermediate at the sn-1 position compared to the sn-2 position, for example, would strongly suggest a preference for sn-1 acylation.
The stereoselectivity of lipases in the esterification of glycerol derivatives can also be investigated using these computational tools. nih.gov For instance, if a prochiral glycerol derivative is used as a substrate, predictive models can help determine which of the two enantiotopic hydroxyl groups is preferentially acylated. By simulating the binding of the two possible stereoisomeric transition states in the enzyme's active site, the models can predict the enantiomeric excess of the final product.
The insights gained from these predictive models are invaluable for enzyme engineering. By identifying the key amino acid residues that control substrate binding and selectivity, researchers can use site-directed mutagenesis to modify the enzyme's active site. plos.org For example, if a model predicts that a bulky amino acid is sterically hindering the desired binding of a 12-hydroxystearoyl group, that residue could be mutated to a smaller one to improve the reaction efficiency.
Emerging Research Frontiers and Methodological Advancements
Development of Novel Analytical Techniques for Complex Lipid Mixtures
The structural elucidation of a precise triacylglycerol like Di(12-hydroxystearoyl)-stearoyl-glycerol from complex biological or synthetic mixtures presents a formidable analytical challenge. Simple compositional analysis is insufficient, as it cannot distinguish between regioisomers (variations in the position of fatty acids on the glycerol (B35011) backbone) or the specific nature of the secondary ester linkages. Consequently, advanced analytical workflows are essential for unambiguous characterization.
Modern lipid analysis increasingly relies on the hyphenation of high-resolution separation techniques with sophisticated mass spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating TAGs based on their partition number, which is related to chain length and degree of unsaturation. nih.gov For a compound like this compound, chiral HPLC methods, employing columns such as cellulose-tris-(3,5-dimethylphenylcarbamate), are crucial for separating enantiomeric forms. acs.org
Mass Spectrometry (MS): Soft ionization techniques are paramount for keeping the large, intact molecule available for detection. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used. nih.govresearchgate.net Tandem mass spectrometry (MS/MS or MS²) and multi-stage fragmentation (MS³) are indispensable for structural analysis. nih.gov High-energy collision-induced dissociation (CID) of sodiated TAGs can induce charge-remote fragmentation, which provides detailed information about the fatty acid structures and their positions on the glycerol backbone. nih.gov For instance, analysis can distinguish between fragment ions corresponding to the loss of a specific fatty acid, allowing for the precise mapping of the stearoyl and hydroxystearoyl moieties.
The table below compares key analytical techniques applicable to the characterization of complex structured lipids.
| Technique | Principle | Information Provided | Advantages | Limitations |
| RPLC-APCI-MS | Separation by polarity/chain length, soft ionization MS | Molecular weight, fatty acid composition, regioisomer separation. researchgate.netresearchgate.net | Robust, good for complex mixtures, provides quantitative data. | May not resolve all isomers without very long run times. |
| Chiral HPLC-MS | Separation of stereoisomers | Enantiomeric composition (sn-1 vs. sn-3 position). acs.org | Essential for determining stereospecificity. | Requires specialized columns and methods. |
| MALDI-TOF/TOF MS | Soft ionization with time-of-flight detection | High-resolution mass, structural data from fragmentation. nih.gov | High sensitivity and mass accuracy, monoisotopic precursor selection. | Matrix effects can complicate quantification. |
| Shotgun Lipidomics (MS³) | Direct infusion MS with multi-stage fragmentation | Comprehensive qualitative and semi-quantitative profiling of thousands of lipid species. nih.gov | High throughput, no chromatographic separation needed. | Isomeric species can be difficult to distinguish without prior separation. |
| Raman Spectroscopy | Inelastic scattering of light by molecular vibrations | Polymorphic phase behavior, crystal structure, subcell packing (α, β', β). naro.go.jp | Non-destructive, provides information on solid-state structure. | Not suitable for trace analysis or complex liquid mixtures. |
Biotechnological Approaches for Sustainable Production
The chemical synthesis of a structurally defined molecule like this compound is often complex and resource-intensive. Biotechnological routes, particularly those involving metabolic engineering of microorganisms, offer a promising avenue for sustainable and controlled production.
Enzymatic Synthesis: The most direct biotechnological approach involves the use of lipases. mdpi.comtandfonline.com The synthesis could be envisioned as a multi-step enzymatic process:
Production of 12-hydroxystearic acid: This precursor fatty acid can be produced microbially.
Esterification: A non-specific lipase (B570770) could catalyze the formation of an estolide-like dimer of 12-hydroxystearic acid.
Acylation: A 1,3-specific lipase could be used to first acylate glycerol at the sn-1 (or sn-3) position with stearic acid, followed by acylation with the hydroxystearoyl dimer at the remaining positions. nih.govnih.gov
Metabolic Engineering of Microorganisms: A more advanced approach involves engineering the entire metabolic network of a host organism to produce the final compound from simple carbon sources like glucose. Oleaginous yeasts, such as Yarrowia lipolytica, are particularly attractive chassis organisms due to their natural ability to accumulate high levels of lipids. nih.govmonash.edu
Key metabolic engineering strategies would include:
Pushing Precursor Supply: Overexpressing genes like acetyl-CoA carboxylase (ACC1) to increase the pool of malonyl-CoA, the building block for fatty acid synthesis. mit.edunih.gov
Introducing Novel Functionality: Expressing heterologous genes, such as a fatty acid hydroxylase, to produce the 12-hydroxystearic acid precursor.
Pulling Towards Final Product: Engineering or discovering novel acyltransferases with the specific activity required to assemble the final this compound structure.
Blocking Competing Pathways: Deleting genes involved in β-oxidation (fatty acid degradation) or storage of standard triacylglycerols to channel intermediates towards the desired product. nih.gov
Bacteria such as Bacillus megaterium and various Pseudomonas species, which are known producers of polyhydroxyalkanoates (PHAs) from fatty acid precursors, could also be explored as potential hosts, as their metabolism is already geared towards producing polyesters from hydroxy-fatty acid monomers. nih.govfrontiersin.orgmdpi.com
| Organism Type | Host Example | Relevant Native Pathway | Engineering Strategy | Potential Product |
| Oleaginous Yeast | Yarrowia lipolytica | Triacylglycerol (TAG) Synthesis | Overexpress ACC1, DGA1; Introduce fatty acid hydroxylase & novel acyltransferases. nih.govmonash.edu | Structured Lipids |
| Bacteria | Pseudomonas putida | Polyhydroxyalkanoate (PHA) Synthesis | Engineer β-oxidation or de novo fatty acid synthesis pathways to supply hydroxy-acyl-CoA monomers. | Hydroxy Fatty Acids |
| Bacteria | Bacillus megaterium | Polyhydroxybutyrate (PHB) Synthesis | Utilize volatile fatty acids as feedstock; engineer pathways for longer-chain hydroxy fatty acids. nih.gov | PHB Copolymers |
| Yeast | Saccharomyces cerevisiae | Fatty Acid Synthesis | Redirect carbon flux from ethanol (B145695) to acetyl-CoA; enhance NADPH supply. nih.govmdpi.com | Free Fatty Acids |
Exploration of this compound as a Model Compound in Fundamental Material Science Investigations
The unique molecular architecture of this compound makes it an ideal model compound for fundamental studies in material science, particularly in polymer modifications and advanced lubricants. Its structure is analogous to an estolide, which is an oligomeric fatty acid ester. biosynthetic.com The key feature is the presence of secondary ester linkages along the fatty acid backbone, which imparts properties distinct from simple TAGs.
In the context of polymer modifications , incorporating long, structured aliphatic side chains like those in this molecule onto a polymer backbone could fundamentally alter material properties. These side chains could act as internal plasticizers, increasing flexibility and lowering the glass transition temperature. The hydroxyl groups also offer reactive sites for further cross-linking or functionalization.
As a model for advanced lubricants , the compound allows for systematic investigation of how specific structural motifs influence performance. Compared to a simple triglyceride like tristearin (B179404), the secondary ester linkages in this compound are sterically hindered, which is hypothesized to increase resistance to hydrolysis. britannica.com The long, branched structure can disrupt crystal packing, potentially leading to improved cold-flow properties and a higher viscosity index. By studying this pure, well-defined molecule, researchers can isolate the effects of secondary ester bonds and hydroxyl functionality on properties like lubricity, thermal-oxidative stability, and viscosity, without the confounding variables present in a complex mixture of natural estolides.
Integration of Omics Technologies for Systems-Level Understanding of Lipid Metabolism
Understanding the biological production and function of a complex lipid requires a holistic, systems-level approach. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and lipidomics—provides a powerful framework for elucidating the intricate networks governing lipid metabolism in model systems. nih.govfwlaboratory.orgnih.gov
For instance, if a model organism like Y. lipolytica were engineered to produce this compound, a multi-omics approach could reveal the global cellular response to this metabolic engineering challenge:
Transcriptomics (RNA-Seq): Would identify which genes are upregulated or downregulated in response to the high flux required for product synthesis. This could reveal unforeseen metabolic bottlenecks or regulatory feedback loops. biologists.comfrontiersin.org
Lipidomics: A comprehensive analysis of the entire lipid profile would show how the production of the target molecule affects the composition of other cellular lipids, such as membrane phospholipids (B1166683) or storage TAGs. nih.gov This is crucial for assessing cellular health and identifying competing metabolic pathways.
Integrated Analysis: By correlating changes in gene expression (transcriptomics) with changes in lipid species (lipidomics), researchers can build robust models of metabolic pathways. rsc.orgnih.gov This integrated approach can identify key enzymes and regulatory genes that are prime targets for further engineering to enhance production of the desired compound. nih.gov Such studies provide a deep, systems-level understanding that goes far beyond single-gene modifications. researchgate.net
Future Directions in Understanding Structure-Function Relationships at the Molecular Level
The precise relationship between the three-dimensional structure of this compound and its macroscopic physical properties remains a key area for future investigation. The presence of two chiral centers, the specific stereochemistry of the glycerol backbone, and the rotational freedom around multiple ester bonds create a complex conformational landscape.
Molecular Modeling and Simulation: Computational techniques are critical for exploring this landscape. researchgate.net Molecular dynamics simulations can predict the most stable conformations of the molecule and how it packs in a condensed phase. This can help explain properties like melting point, viscosity, and crystal polymorphism. Modeling can also provide insights into how the molecule interacts with surfaces, which is fundamental to its function as a lubricant.
Investigating the Ester Linkage: A central question is the relative stability and reactivity of the secondary ester linkages on the hydroxystearoyl chains compared to the primary ester linkages on the glycerol backbone. britannica.com While secondary esters are generally more resistant to hydrolysis due to steric hindrance, the electronic environment created by the rest of the molecule could modulate this effect. nih.gov Advanced spectroscopic techniques, combined with theoretical calculations, can probe the bond energies and reactivity of these different ester groups. This fundamental understanding is crucial for predicting the long-term stability of materials derived from this molecule and for designing new lipids with tailored degradation profiles.
Q & A
Q. How can researchers synthesize Di(12-hydroxystearoyl)-stearoyl-glycerol with regioselectivity, and what challenges arise in ensuring positional isomer purity?
Methodological Answer: Synthesis typically involves enzymatic or chemical esterification of glycerol with hydroxystearic and stearic acids. Regioselectivity is achieved using lipases (e.g., Candida antarctica lipase B) or protective group strategies. For example, protecting the sn-1 and sn-3 positions of glycerol allows selective acylation at sn-2. However, incomplete protection or side reactions may lead to mixed isomers (1,2- vs. 1,3-diacylglycerols). Purity can be verified via reversed-phase HPLC (RP-HPLC) with evaporative light scattering detection (ELSD), where isomers are separated based on equivalent carbon number (ECN) and retention time (RT) .
Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: and NMR can resolve hydroxyl and acyl chain positions, with characteristic shifts for 12-hydroxystearoyl (δ ~4.0 ppm for hydroxyl protons) and stearoyl (δ ~2.3 ppm for methylene protons) groups.
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions (e.g., [M+Na]) and fragmentation patterns to confirm acyl chain composition.
- RP-HPLC: Separates positional isomers using C18 columns and isocratic elution with acetone/acetonitrile. ECN values (calculated as CN - 2×DB, where CN = carbon number, DB = double bonds) predict elution order .
Q. What storage conditions are recommended to maintain the stability of this compound in laboratory settings?
Methodological Answer: Store under inert gas (argon/nitrogen) at 2–8°C in airtight, light-resistant containers to prevent oxidation of unsaturated acyl chains. For long-term stability, lyophilization or addition of antioxidants (e.g., BHT at 0.01% w/w) is advised. Avoid exposure to moisture, which may hydrolyze ester bonds .
Advanced Research Questions
Q. How can researchers resolve positional isomers of this compound using RP-HPLC, and what parameters influence separation efficiency?
Methodological Answer: Isomers (e.g., 1,2- vs. 1,3-diacylglycerols) are separated using RP-HPLC with a C18 column (5 µm, 250 × 4.6 mm) and mobile phases like acetone/acetonitrile (70:30 v/v). ECN values govern elution order: lower ECN (more polar) isomers elute first. For example, 1,2-diacylglycerols (ECN = 34) elute before 1,3-isomers (ECN = 36). Column temperature (25–40°C) and flow rate (1.0–1.5 mL/min) optimize resolution. Validation requires synthetic standards for RT calibration .
Q. What experimental strategies can elucidate the compound’s interaction with lipid bilayers or protein targets in membrane biophysics studies?
Methodological Answer:
- Langmuir Monolayers: Measure surface pressure-area isotherms to assess lipid packing and phase behavior.
- Differential Scanning Calorimetry (DSC): Analyze thermotropic phase transitions (e.g., gel-to-liquid crystalline) in model membranes.
- Fluorescence Anisotropy: Use probes like DPH to evaluate membrane fluidity changes upon incorporation of the diacylglycerol. Cross-validate with molecular dynamics (MD) simulations to predict binding affinities and conformational effects .
Q. How can researchers systematically investigate degradation pathways of this compound under oxidative or hydrolytic stress?
Methodological Answer:
- Oxidative Stress: Expose samples to /Fe (Fenton reaction) or UV light. Analyze degradation products via LC-MS/MS, focusing on hydroperoxides and chain-shortened fatty acids.
- Hydrolytic Stress: Incubate in pH-adjusted buffers (pH 2–9) at 37°C. Quantify free fatty acids via GC-FID after derivatization (e.g., methyl esters). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under accelerated conditions .
Methodological Considerations for Data Contradictions
- Discrepancies in Analytical Results: Cross-validate using orthogonal techniques (e.g., NMR + MS + HPLC) and standard reference materials. For example, conflicting RTs in HPLC may arise from column aging or mobile phase variability; recalibrate with fresh standards .
- Conflicting Stability Data: Control experimental variables (e.g., oxygen levels, light exposure) and replicate studies across labs. Use statistical tools (e.g., ANOVA) to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
